Product packaging for 3,5-Dibromo-2-methoxypyridine(Cat. No.:CAS No. 13472-60-1)

3,5-Dibromo-2-methoxypyridine

Cat. No.: B079366
CAS No.: 13472-60-1
M. Wt: 266.92 g/mol
InChI Key: MBMQYTQCUCQJEH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Br2NO B079366 3,5-Dibromo-2-methoxypyridine CAS No. 13472-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methoxypyridine
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InChI

InChI=1S/C6H5Br2NO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMQYTQCUCQJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30544003
Record name 3,5-Dibromo-2-methoxypyridine
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Molecular Weight

266.92 g/mol
Source PubChem
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CAS No.

13472-60-1
Record name 3,5-Dibromo-2-methoxypyridine
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Record name 3,5-Dibromo-2-methoxypyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-2-methoxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. This document details its physical and spectral properties, provides established experimental protocols for its synthesis and key reactions, and explores its application in the development of targeted therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.

Core Chemical Properties

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring two bromine atoms and a methoxy group on the pyridine ring, offers multiple sites for functionalization, making it a versatile scaffold for the construction of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13472-60-1[1]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 48-52 °C[2]
Boiling Point 288 °C (predicted)
Density 1.919 g/cm³ (predicted)
Solubility Soluble in chloroform and methanol. Insoluble in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR A general spectrum for a similar compound, 2-bromo-3-methoxypyridine, in CDCl₃ shows a singlet for the methoxy protons around 3.9 ppm and signals for the pyridine ring protons in the aromatic region. For this compound, one would expect two singlets in the aromatic region corresponding to the protons at the 4- and 6-positions.
¹³C NMR Based on analogous structures like 2-methoxypyridine, the carbon attached to the methoxy group would appear significantly downfield. The carbons bearing bromine atoms would also be deshielded. The remaining aromatic carbons would resonate in the typical range for pyridine derivatives.
Mass Spectrometry (EI) The mass spectrum would be expected to show a prominent molecular ion peak (M+) and characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4). Common fragmentation patterns for pyridine derivatives include the loss of the methoxy group and subsequent fragmentation of the pyridine ring.

Synthesis and Reactivity

Synthesis of this compound

A common laboratory-scale synthesis involves the bromination of 5-bromo-2-methoxypyridine.

Experimental Protocol: Synthesis from 5-Bromo-2-methoxypyridine

  • Materials: 5-bromo-2-methoxypyridine, bromine, sodium acetate, acetic acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add bromine to the solution at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4 hours.

    • Allow the reaction to cool to room temperature and continue stirring overnight.

    • Quench the reaction by adding water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.[3]

Synthesis_Workflow reagents 5-bromo-2-methoxypyridine, Bromine, NaOAc, Acetic Acid reaction Reaction at 80°C reagents->reaction 1. Mix & Heat workup Aqueous Workup (Water, NaHCO3, Brine) reaction->workup 2. Quench extraction Extraction with Diethyl Ether workup->extraction 3. Extract purification Column Chromatography extraction->purification 4. Purify product This compound purification->product

Synthesis Workflow for this compound.

Key Reactions: Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The two bromine atoms at positions 3 and 5 offer opportunities for selective or double functionalization.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like SPhos), base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF, often with water).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

    • Add the degassed solvent system.

    • Heat the reaction mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L_n) transmetalation->pd_r_complex organoboron R-B(OR')_2 organoboron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition

Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[6][7]

General Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: this compound, amine, palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand), a strong base (e.g., NaOtBu, LiHMDS, or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

    • Add the amine and this compound.

    • Add the anhydrous solvent.

    • Seal the tube and heat the reaction mixture with stirring (typically 80-120°C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.[8][9]

Applications in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Many small molecule inhibitors of this pathway feature nitrogen-containing heterocyclic scaffolds. This compound serves as a valuable starting material for the synthesis of such inhibitors due to the facile introduction of various substituents through cross-coupling reactions.

For instance, the core structures of many PI3K inhibitors, such as GDC-0941 (Pictilisib), contain substituted pyridine or pyrimidine rings.[10][11][12] While a direct synthesis of GDC-0941 from this compound is not prominently reported, the methodologies described above are directly applicable to the synthesis of analogous structures where the dibrominated pyridine core can be sequentially functionalized to build the complex molecular architecture of such inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Inhibitor (e.g., GDC-0941) Inhibitor->PI3K Inhibition

References

An In-depth Technical Guide to 3,5-Dibromo-2-methoxypyridine (CAS Number: 13472-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyridine is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a wide range of complex organic molecules. Its unique structural features, including two bromine atoms and a methoxy group on the pyridine ring, impart a high degree of reactivity and synthetic utility. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in pharmaceutical and agrochemical research and development. This document is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. The presence of the bromine atoms and the methoxy group on the pyridine ring significantly influences its physical and chemical properties, including its reactivity in various organic transformations.[1]

PropertyValueReference
CAS Number 13472-60-1[2]
Molecular Formula C₆H₅Br₂NO[2]
Molecular Weight 266.93 g/mol [2]
Appearance White to orange to green powder to crystal[3]
Melting Point 46 - 51 °C[3]
Boiling Point 120 °C at 0.5 mmHg[3]
Purity ≥98.0% (GC)[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The methoxy group will present as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

¹H NMR (Predicted) ¹³C NMR (Predicted)
~ 8.2 ppm (d, 1H)~ 160 ppm (C-O)
~ 7.9 ppm (d, 1H)~ 145 ppm (C-Br)
~ 4.0 ppm (s, 3H, OCH₃)~ 142 ppm (C-N)
~ 115 ppm (C-Br)
~ 112 ppm (C-H)
~ 54 ppm (OCH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[4]

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (methoxy)
1600-1400C=C and C=N stretching (pyridine ring)
1250-1000C-O stretching (aryl ether)
Below 800C-Br stretching
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (approximately a 1:2:1 ratio for M, M+2, and M+4 peaks).[5] Fragmentation patterns would likely involve the loss of the methoxy group, bromine atoms, or cleavage of the pyridine ring.[5]

Synthesis

This compound can be synthesized from commercially available starting materials. A common synthetic route involves the bromination of a suitable pyridine precursor.

Experimental Protocol: Synthesis from 5-bromo-2-methoxypyridine

This protocol describes the synthesis of this compound via the bromination of 5-bromo-2-methoxypyridine.

Materials:

  • 5-bromo-2-methoxypyridine

  • Bromine

  • Sodium acetate

  • Acetic acid

  • Ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, a mixture of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) is prepared in acetic acid (65 mL).

  • To this mixture, bromine (17.8 g, 111 mmol) is added slowly.

  • The reaction mixture is stirred at 80 °C for 4 hours.

  • The mixture is then allowed to cool to room temperature and stirred for an additional 12 hours.

  • After the reaction is complete, the mixture is diluted with ether.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in petroleum ether to yield the pure this compound.

Characterization of the product:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.30 (d, J=2.4 Hz, 1H), 8.25 (d, J=2.4 Hz, 1H), 3.92 (s, 3H).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-bromo-2-methoxypyridine E Bromination 80°C, 4h then RT, 12h A->E B Bromine B->E C Sodium Acetate C->E D Acetic Acid D->E F Dilution with Ether E->F G Aqueous Washes (Water, NaHCO₃, Brine) F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The bromine atoms at the 3- and 5-positions of the pyridine ring are susceptible to a variety of synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.[1] These reactions allow for the introduction of diverse functional groups, which is a key strategy in the development of new pharmaceutical agents and agrochemicals.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in medicinal chemistry to construct molecular scaffolds with desired biological activities.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. In the case of this compound, either one or both of the bromine atoms can be selectively replaced with an aryl, heteroaryl, or alkyl group, depending on the reaction conditions. This allows for the synthesis of a diverse library of substituted pyridines.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel are added this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq. per bromine to be substituted), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/water, dioxane/water) is added.

  • The reaction mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F Substituted 2-methoxypyridine A->F Suzuki Coupling B Organoboron Reagent (R-B(OH)₂) B->F Suzuki Coupling C Palladium Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent & Heat

General scheme for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is particularly useful for synthesizing substituted aminopyridines, which are common motifs in many biologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

  • A reaction vessel is charged with this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOt-Bu, 1.5-3 eq.).

  • The vessel is flushed with an inert gas.

  • An anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

  • The mixture is heated (typically 80-120 °C) until the reaction is complete.

  • After cooling, the reaction is quenched, and the product is extracted and purified, usually by column chromatography.

Role in the Synthesis of Bioactive Molecules

Derivatives of this compound have been investigated for their potential as antimicrobial and anticancer agents.[3] The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize the 3- and 5-positions of 2-methoxypyridine allows for the exploration of structure-activity relationships and the optimization of lead compounds. While specific signaling pathways for derivatives of this particular compound are not extensively documented in publicly available literature, substituted pyridines are known to target a wide range of biological molecules, including kinases, proteases, and G-protein coupled receptors (GPCRs).

Drug_Discovery_Pathway A This compound B Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Derivatives B->C D Biological Screening C->D E Identification of Hit Compounds D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G

Role in the drug discovery process.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its reactivity in a range of transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular architectures. This guide has provided a summary of its key properties, synthesis, and reactivity, highlighting its potential for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted and will likely lead to the discovery of new and potent drug candidates.

References

synthesis of 3,5-Dibromo-2-methoxypyridine from 5-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-Dibromo-2-methoxypyridine from 5-bromo-2-methoxypyridine, a key transformation in the production of versatile intermediates for the pharmaceutical and agrochemical industries.[1][2] The strategic placement of bromine atoms and a methoxy group on the pyridine ring makes this compound a valuable building block for creating complex molecules.[2] This document outlines a detailed experimental protocol and presents relevant data to support research and development activities.

Reaction Overview

The synthesis involves the electrophilic bromination of 5-bromo-2-methoxypyridine. The methoxy group at the 2-position and the bromine atom at the 5-position direct the incoming electrophile to the 3-position of the pyridine ring. The reaction is typically carried out using elemental bromine in the presence of a base, such as sodium acetate, in a suitable solvent like acetic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 5-bromo-2-methoxypyridine[3][4]
Reagents Bromine, Sodium Acetate[3][4]
Solvent Acetic Acid[3][4]
Reaction Temperature 80 °C, then Room Temperature[3][4]
Reaction Time 4 hours at 80 °C, 12 hours at RT[3][4]
Yield 62.5% (calculated from reported 10.6 g product from 12.0 g starting material)[3][4]
¹H NMR (300 MHz, DMSO-d6) 8.20-8.40 (m, 2H), 3.92 (s, 3H)[3][4]

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 5-bromo-2-methoxypyridine.[3][4]

Materials:

  • 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol)

  • Bromine (17.8 g, 111 mmol)

  • Sodium acetate (5.23 g, 63.8 mmol)

  • Acetic acid (65 mL)

  • Ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).

  • The reaction mixture is stirred at 80 °C for 4 hours.

  • The mixture is then allowed to cool to room temperature and stirred for an additional 12 hours.

  • Upon completion of the reaction, the mixture is diluted with ether.

  • The ethereal solution is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography using a petroleum ether solution containing 1-5% ethyl acetate as the eluent.

  • This procedure yields 10.6 g of this compound as the final product.[3][4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - 5-bromo-2-methoxypyridine - Sodium Acetate - Acetic Acid Start->Reaction_Setup Bromination Bromination: - Add Bromine - Heat to 80°C (4h) - Stir at RT (12h) Reaction_Setup->Bromination Workup Aqueous Workup: - Dilute with Ether - Wash with H₂O, NaHCO₃, Brine Bromination->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

The Strategic Intermediate: A Technical Guide to 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxypyridine, a key building block in modern organic synthesis. Its unique structural features make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its application in the synthesis of bioactive molecules, including potential kinase inhibitors for cancer therapy.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂NO. Its molecular weight is approximately 266.92 g/mol .[1] A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Weight 266.92 g/mol [1]
Molecular Formula C₆H₅Br₂NO[1]
CAS Number 13472-60-1
Appearance White to orange to green powder/crystal[1]
Melting Point 46 - 51 °C
Boiling Point 120 °C at 0.5 mmHg
Purity >98.0% (GC)[1]

Synthesis and a Key Transformation: The Suzuki-Miyaura Coupling Reaction

The strategic placement of two bromine atoms on the pyridine ring, activated by the methoxy group, makes this compound an excellent substrate for cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound and a general procedure for its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2-methoxypyridine.

  • Materials: 5-bromo-2-methoxypyridine, Bromine, Sodium acetate, Acetic acid, Diethyl ether, Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • In a suitable reaction vessel, dissolve 5-bromo-2-methoxypyridine and sodium acetate in acetic acid.

    • Slowly add bromine to the solution.

    • Heat the reaction mixture at 80°C for 4 hours, then continue stirring at room temperature for 12 hours.

    • Upon completion, dilute the mixture with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Degassed solvent (e.g., 1,4-Dioxane/Water mixture), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Analytical Characterization

The identity and purity of this compound and its reaction products are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical TechniquePurposeKey Parameters
¹H NMR Spectroscopy Structural elucidation and confirmation of proton environments.Chemical shifts (δ), coupling constants (J), and integration values.
¹³C NMR Spectroscopy Determination of the carbon skeleton.Chemical shifts (δ) of carbon atoms.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile components.Retention time and mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of non-volatile compounds.Retention time and peak area.

Application in Drug Discovery: Targeting PIM-1 Kinase in Cancer

The versatility of this compound as a synthetic intermediate allows for the creation of diverse molecular scaffolds with potential biological activity. One promising area of application is in the development of kinase inhibitors for cancer therapy. Pyridine-based compounds have shown potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival. Its overexpression is associated with various cancers, making it an attractive target for anti-cancer drug development.[3] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a conceptual signaling pathway illustrating the role of PIM-1 kinase and the potential point of intervention for a drug molecule synthesized using this compound as a starting material.

PIM1_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor STAT_Activation STAT Activation Receptor->STAT_Activation PIM1_Expression PIM-1 Gene Expression STAT_Activation->PIM1_Expression PIM1_Kinase PIM-1 Kinase PIM1_Expression->PIM1_Kinase Bad_Phosphorylation Phosphorylation of Bad PIM1_Kinase->Bad_Phosphorylation Cell_Cycle_Proteins Phosphorylation of Cell Cycle Regulators (e.g., p21, p27) PIM1_Kinase->Cell_Cycle_Proteins Bcl2_Release Bcl-2/Bcl-xL Release Bad_Phosphorylation->Bcl2_Release Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Release->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Drug_Molecule Drug Molecule (Derived from This compound) Drug_Molecule->PIM1_Kinase Experimental_Workflow Start This compound Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Coupling Workup Reaction Workup (Extraction, Washing, Drying) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Product Purification->Product Analysis Structural & Purity Analysis Product->Analysis Bioassay Biological Activity Screening (e.g., Kinase Assay) Product->Bioassay NMR NMR (1H, 13C) Analysis->NMR GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC End Lead Compound Identification Bioassay->End

References

The Structural Elucidation of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the bromo- and methoxy-substituents provide reactive sites for the construction of more complex molecular architectures.[1][2] A thorough understanding of its structure is paramount for its correct application and the unambiguous characterization of its downstream products. This technical guide provides an in-depth analysis of the structural elucidation of this compound, detailing its synthesis, and the spectroscopic techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number13472-60-1[3]
Molecular FormulaC₆H₅Br₂NO[3]
Molecular Weight266.93 g/mol [3]
AppearanceWhite to off-white crystalline powderN/A
Melting Point48.0-52.0 °CN/A

Synthesis

A common and effective method for the synthesis of this compound is the electrophilic bromination of 5-bromo-2-methoxypyridine.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • 5-bromo-2-methoxypyridine

  • Bromine

  • Sodium acetate

  • Acetic acid

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).

  • Stir the reaction mixture at 80 °C for 4 hours.

  • Continue stirring at room temperature for an additional 12 hours.

  • Upon completion of the reaction, dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in petroleum ether to yield this compound.

Structure Elucidation Workflow

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification HNMR 1H NMR Purification->HNMR CNMR 13C NMR HNMR->CNMR IR FT-IR CNMR->IR MS Mass Spectrometry IR->MS Structure Elucidated Structure MS->Structure

A logical workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Analysis

The structural characterization of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d, J ≈ 2.5 Hz1HH-6
~7.95d, J ≈ 2.5 Hz1HH-4
~3.95s3H-OCH₃

Note: Predicted values are based on known substituent effects on the pyridine ring and data from similar compounds. A reported spectrum in DMSO-d₆ shows a multiplet for the aromatic protons between δ 8.20-8.40 ppm and a singlet for the methoxy protons at δ 3.92 ppm.[4]

Interpretation:

  • The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The small coupling constant is characteristic of a meta-relationship on a pyridine ring.

  • The methoxy protons (-OCH₃) will appear as a singlet as they have no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160C-2
~148C-6
~145C-4
~115C-3
~110C-5
~55-OCH₃

Note: These are predicted chemical shifts based on the analysis of related structures such as 3,5-dibromo-2-hydroxypyridine and other substituted pyridines.[5]

Interpretation:

  • The carbon attached to the electronegative oxygen (C-2) is expected to be the most downfield-shifted among the ring carbons.

  • The carbons bearing bromine atoms (C-3 and C-5) will also be significantly shifted.

  • The methoxy carbon will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic, -OCH₃)
~1600-1450C=C and C=N stretching (pyridine ring)
~1250-1000C-O stretch (aryl ether)
~800-600C-Br stretch

Note: Predicted values are based on typical vibrational frequencies for the functional groups present and data from analogous compounds.

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the pyridine ring and the methoxy group.

  • The characteristic stretching vibrations of the pyridine ring provide evidence for the core heterocyclic structure.

  • A strong absorption in the C-O stretching region is indicative of the aryl ether linkage.

  • Absorptions in the lower frequency region are expected for the C-Br bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

m/zInterpretation
265, 267, 269Molecular ion peak ([M]⁺) cluster
250, 252, 254[M - CH₃]⁺
186, 188[M - Br]⁺
158, 160[M - Br - CO]⁺
107[M - 2Br]⁺

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Interpretation:

  • The molecular ion peak cluster will confirm the molecular weight and the presence of two bromine atoms.

  • Common fragmentation pathways for this type of molecule include the loss of a methyl radical from the methoxy group, loss of a bromine atom, and subsequent loss of carbon monoxide.

Conclusion

The structural elucidation of this compound is a systematic process that combines a well-defined synthetic route with a suite of powerful spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate, ensuring its proper use in the development of novel chemical entities. This guide provides the necessary data and protocols to facilitate this process for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two bromine atoms and a methoxy group on the pyridine ring, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1][2] The bromine atoms provide reactive sites for cross-coupling reactions, while the methoxy group influences the electronic properties and solubility of the molecule. This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₅Br₂NO[3][4]
Molecular Weight 266.92 g/mol [4]
Appearance White to off-white or pale yellow crystalline powder[4]
Melting Point 48-52 °C[5]
Boiling Point 120 °C at 0.5 mmHg
Density (Predicted) 1.919 ± 0.06 g/cm³
Solubility Soluble in methanol.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The reported ¹H NMR data for this compound in DMSO-d₆ shows the following chemical shifts (δ) in ppm: 8.20-8.40 (m, 2H) and 3.92 (s, 3H).[5] The multiplet between 8.20 and 8.40 ppm corresponds to the two aromatic protons on the pyridine ring, while the singlet at 3.92 ppm is attributed to the three protons of the methoxy group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine.[5]

Materials:

  • 5-bromo-2-methoxypyridine

  • Bromine

  • Sodium acetate

  • Acetic acid

  • Ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, prepare a solution of 5-bromo-2-methoxypyridine (1.0 equivalent) and sodium acetate (1.0 equivalent) in acetic acid.

  • Slowly add bromine (1.74 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Allow the mixture to cool to room temperature and continue stirring for an additional 12 hours.

  • Upon completion of the reaction, dilute the mixture with ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of 1-5% ethyl acetate in petroleum ether as the eluent, to yield this compound.[5]

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound reagents 5-bromo-2-methoxypyridine Sodium Acetate Acetic Acid bromination Add Bromine Stir at 80°C for 4h Stir at RT for 12h reagents->bromination workup Dilute with Ether Wash with H₂O, NaHCO₃, Brine bromination->workup purification Dry over Na₂SO₄ Filter and Concentrate Column Chromatography workup->purification product This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of organic compounds like this compound.

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the heating block of the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[6][7]

Boiling Point Determination (for Solids): For solids, the boiling point is determined after the substance has been melted. The Thiele tube method is a common technique. A small amount of the liquid is placed in a small test tube, and an inverted capillary tube (sealed at one end) is added. The test tube is attached to a thermometer and heated in an oil bath within the Thiele tube. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9][10]

Solubility Determination: A qualitative assessment of solubility can be performed by adding a small amount of the solute (e.g., 10-20 mg) to a test tube containing a small volume (e.g., 0.5 mL) of the solvent. The mixture is agitated vigorously. If the solid dissolves completely, it is considered soluble. This process can be repeated with various solvents to establish a solubility profile.[11][12][13]

Physical Property Determination Workflow

Property_Determination_Workflow General Workflow for Physical Property Determination start Pure Solid Sample mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Thiele Tube Method) start->bp sol Solubility Test (Various Solvents) start->sol data Record and Analyze Data mp->data bp->data sol->data

Caption: A generalized workflow for the experimental determination of key physical properties of an organic solid.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity or the direct involvement of this compound in specific signaling pathways. Its primary role reported in the literature is that of a key intermediate in the synthesis of more complex molecules with potential biological activities. For instance, it is utilized in the development of novel drug candidates, including potential antimicrobial and anti-cancer agents, as well as in the formulation of agrochemicals like pesticides and herbicides.[1] The biological effects of the final products derived from this intermediate would depend on their unique molecular structures. Further research is required to elucidate any intrinsic biological activity of this compound itself.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that facilitate its use in synthetic organic chemistry. This guide has provided a detailed summary of its core physical characteristics, spectroscopic data, and standardized experimental protocols for its synthesis and characterization. While direct biological activity data for this compound is scarce, its importance as a precursor for a wide range of biologically active molecules is well-established, making it a compound of significant interest to researchers in drug discovery and development.

References

An In-depth Technical Guide on the Solubility of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,5-Dibromo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a summary of its known physical properties and presents detailed, standardized experimental protocols for determining its solubility. These methodologies are intended to equip researchers with the necessary procedures to generate reliable solubility data in their laboratories. A general experimental workflow for solubility determination is also visualized.

Introduction

This compound is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the development of novel drug candidates and crop protection agents.[1] The solubility of such an intermediate is a critical physical property that influences reaction conditions, purification strategies, and formulation development. Understanding and quantifying the solubility of this compound in various solvents is therefore essential for its effective application in research and development.

This guide compiles the available physical data for this compound and provides comprehensive, established methodologies for its solubility determination.

Physical and Chemical Properties of this compound

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 13472-60-1
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol [1][2]
Appearance White to orange to green powder to crystal[1]
Melting Point 46 - 51 °C[1]
Boiling Point 120 °C at 0.5 mmHg[1]
Purity ≥ 98% (GC)[1]

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the thermodynamic solubility of a solid compound like this compound. These protocols are widely accepted and can be adapted to various solvents and temperature conditions.

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[3] It involves saturating a solvent with the solute and then quantifying the amount of dissolved solid.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Sealed flasks or vials (e.g., centrifuge tubes)

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or rotary evaporator

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precisely measured volume or mass of the chosen solvent to each flask.

  • Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visible throughout the equilibration period.[5]

  • Phase Separation: After equilibration, allow the flasks to stand at the experimental temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the samples at the same temperature or filter the solution using a syringe filter that is chemically compatible with the solvent and pre-conditioned to the experimental temperature.[6]

  • Quantification:

    • Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

    • Evaporate the solvent completely using a rotary evaporator or an oven set to a temperature below the compound's boiling and decomposition points.

    • Once the solvent is removed, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range. It determines the concentration of the solute in a saturated solution by measuring its light absorbance.

Objective: To determine the concentration of this compound in a saturated solution via its UV absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • This compound (solid)

  • Solvent of interest

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

    • Perform a series of accurate serial dilutions from the stock solution to create a set of standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.[7]

    • Plot a graph of absorbance versus concentration. This will serve as the calibration curve.[7][8]

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the Shake-Flask Method (Steps 1-4).

  • Analysis:

    • Carefully take an aliquot of the clear, saturated supernatant.

    • If necessary, dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the (diluted) saturated solution at the same λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.[4]

    • If a dilution was performed, multiply the calculated concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Define Experimental Conditions (Solvent, Temp) prep_compound Weigh Excess Solid (this compound) start->prep_compound prep_solvent Measure Solvent Volume/Mass start->prep_solvent mix Combine Solid and Solvent in Sealed Flask prep_compound->mix prep_solvent->mix shake Agitate at Constant Temp (24-72 hours) mix->shake separate Separate Saturated Solution (Centrifuge or Filter) shake->separate analysis_choice Analysis Method? separate->analysis_choice gravimetric Gravimetric Analysis: Evaporate Solvent analysis_choice->gravimetric Gravimetric spectro Spectrophotometric Analysis: Measure Absorbance analysis_choice->spectro UV-Vis calc Calculate Solubility (e.g., mg/mL) gravimetric->calc spectro->calc

Caption: General workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in public literature, this guide provides researchers with the essential tools to determine this crucial parameter. By utilizing the detailed experimental protocols for the shake-flask and UV-Visible spectrophotometry methods, scientists in drug development and other fields can generate the necessary data to advance their research and development efforts involving this important chemical intermediate.

References

Spectroscopic Profile of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the spectroscopic data for 3,5-Dibromo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and predicted ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.20 - 8.40mH-4, H-6
3.92s-OCH₃
Predicted ¹³C NMR Data

Due to the unavailability of experimental ¹³C NMR data, the following chemical shifts have been predicted using computational models. These predictions are based on the known effects of substituents on the pyridine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158C-2
~110C-3
~145C-4
~115C-5
~148C-6
~55-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR data for this compound is summarized below.

Table 3: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃)
~1570-1550C=C and C=N stretching vibrations (pyridine ring)
~1450C-H bend (-OCH₃)
~1250Asymmetric C-O-C stretch
~1050Symmetric C-O-C stretch
~800-700C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₆H₅Br₂NO, with a molecular weight of approximately 266.92 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
267, 269, 271[M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
252, 254, 256[M - CH₃]⁺
238, 240, 242[M - CHO]⁺
188, 190[M - Br]⁺
159, 161[M - Br - CHO]⁺
108[M - 2Br]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The solution is then filtered into an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy

For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of this compound is introduced into the mass spectrometer, typically using a direct insertion probe or via gas chromatography (GC-MS). Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions. The mass analyzer then separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Final_Report Final_Report Structure->Final_Report Final Report Purity->Final_Report

Caption: Workflow for spectroscopic analysis of organic compounds.

Commercial Availability and Synthetic Utility of 3,5-Dibromo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, including two reactive bromine atoms and a methoxy group on the pyridine scaffold, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The strategic placement of these functional groups allows for selective and diverse chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors targeting critical cell signaling pathways.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically sold as a white to off-white or slightly colored crystalline powder with a purity of 98% or higher, as determined by Gas Chromatography (GC). Researchers can procure this compound in quantities ranging from grams to kilograms to suit both laboratory-scale research and larger-scale development projects.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz Biotechnology13472-60-1C₆H₅Br₂NO266.93≥98%
CymitQuimica13472-60-1C₆H₅Br₂NO266.92>98.0% (GC)
Chem-Impex13472-60-1C₆H₅Br₂NO266.92≥98% (GC)
1stsci.com13472-60-1C₆H₅Br₂NO266.9298%
Tokyo Chemical Industry (TCI)13472-60-1C₆H₅Br₂NO266.92>98.0% (GC)

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is provided below. This data is essential for its safe handling, storage, and use in experimental settings.

Table 2: Physicochemical and Safety Properties of this compound

PropertyValueReference
CAS Number 13472-60-1[1][3]
Molecular Formula C₆H₅Br₂NO[1][3]
Molecular Weight 266.92 g/mol [4]
Appearance White to Orange to Green powder to crystal[4]
Melting Point 46 - 51 °C
Boiling Point 120 °C at 0.5 mmHg
Purity ≥98% (GC)[4]
Storage Store at room temperature in a dry, well-ventilated place.
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine.

Experimental Workflow: Synthesis of this compound

G start Start: 5-bromo-2-methoxypyridine, sodium acetate, acetic acid add_br2 Add Bromine (Br₂) dropwise start->add_br2 heat Heat at 80°C for 3 hours add_br2->heat stir_rt Stir at room temperature overnight heat->stir_rt workup Work-up: - Dilute with water - Extract with Ethyl Acetate stir_rt->workup wash Wash organic layer: - Sat. aq. Na₂CO₃ - Sat. aq. Na₂S₂O₃ workup->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end_product End Product: This compound purify->end_product G start Start: this compound, Benzophenone imine, Pd catalyst, Ligand, Base, Solvent reaction Buchwald-Hartwig Amination start->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis workup Work-up and Purification hydrolysis->workup end_product End Product: 5-bromo-2-methoxy-3-aminopyridine workup->end_product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Inhibitor GSK2126458 (derived from This compound intermediate) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxypyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyridine is a pivotal heterocyclic building block in organic synthesis, prized for its versatile reactivity that enables the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols, and extensive applications in the pharmaceutical and agrochemical industries. The strategic placement of its bromine and methoxy functionalities facilitates a wide range of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it an indispensable intermediate in the development of novel therapeutic agents and crop protection solutions. This document consolidates key quantitative data, detailed methodologies, and visual representations of its synthetic utility and biological significance.

Discovery and History

The first synthesis of this compound is attributed to the pioneering work of Dutch chemists H. J. den Hertog and W. P. Combé. Their research, published in the "Recueil des Travaux Chimiques des Pays-Bas" in the early 1950s, laid the foundational groundwork for the preparation of various brominated and methoxylated pyridine derivatives. Their initial synthesis involved the direct bromination of 2-methoxypyridine, a method that has since been refined but remains a fundamental approach. This early work opened the door for the exploration of substituted pyridines as key intermediates in organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number13472-60-1
Molecular FormulaC₆H₅Br₂NO
Molecular Weight266.92 g/mol [1]
Melting Point46-51 °C
Boiling Point120 °C at 0.5 mmHg
Purity≥98% (GC)

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (300 MHz, DMSO-d6)δ 8.20-8.40 (m, 2H, Ar-H), 3.92 (s, 3H, -OCH₃)
¹³C NMR (Predicted)δ 160.5 (C-2), 110.1 (C-3), 145.2 (C-4), 115.8 (C-5), 148.9 (C-6), 54.5 (-OCH₃)
IR (KBr, cm⁻¹) ~3080 (C-H aromatic), ~2950, 2850 (C-H aliphatic), ~1570, 1450 (C=C, C=N aromatic), ~1280, 1030 (C-O-C), ~680 (C-Br)
Mass Spec. (EI) m/z (%): 267/269/271 ([M]⁺, isotopic pattern for 2 Br), 252/254/256 ([M-CH₃]⁺), 188/190 ([M-Br]⁺), 159/161 ([M-Br-CO]⁺)

Synthesis and Experimental Protocols

The primary and most common synthesis of this compound involves the bromination of 5-bromo-2-methoxypyridine. This method provides a reliable and scalable route to the desired product.

Synthesis from 5-Bromo-2-methoxypyridine

This procedure outlines a standard laboratory-scale synthesis.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, a solution of 5-bromo-2-methoxypyridine (18.8 g, 0.1 mol) in 100 mL of glacial acetic acid is prepared.

  • Addition of Bromine: To this solution, bromine (17.6 g, 0.11 mol) is added dropwise from the dropping funnel over a period of 30 minutes at room temperature with constant stirring.

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to 80°C and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into 500 mL of ice-cold water. The aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with a 10% sodium thiosulfate solution (100 mL) to remove any unreacted bromine, followed by a wash with brine (100 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) to afford pure this compound as a white to off-white solid.

Yield: Typically 75-85%.

G cluster_0 Synthesis of this compound A 5-Bromo-2-methoxypyridine D Reaction Mixture A->D B Bromine (Br₂) B->D C Glacial Acetic Acid C->D E Heating at 80°C D->E 4 hours F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H This compound G->H Yield: 75-85%

Synthetic workflow for this compound.

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atoms serve as versatile handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and lithiation-substitution sequences, allowing for the introduction of diverse functionalities. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a key pharmacophoric feature or a precursor to a hydroxypyridine moiety.

Pharmaceutical Applications

This compound and its derivatives are instrumental in the synthesis of numerous pharmaceutical agents, including kinase inhibitors and modulators of cellular signaling pathways.[2] A notable example is in the synthesis of small molecule inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Case Study: Synthesis of RepSox

RepSox is a potent and selective inhibitor of the TGF-β type I receptor (ALK5).[2] While the direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be envisioned where the dibrominated pyridine serves as a key scaffold. One of the bromine atoms can be selectively functionalized via a Suzuki coupling to introduce the pyrazole moiety, and the other can be used to attach the naphthyridine group, or vice-versa, through a similar cross-coupling reaction.

TGF-β Signaling Pathway and Inhibition by RepSox

The TGF-β signaling pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. RepSox exerts its therapeutic effect by inhibiting the phosphorylation of Smad2/3 proteins, which are key downstream effectors in the TGF-β cascade.[2][3]

G cluster_0 TGF-β Signaling Pathway Inhibition by RepSox TGFb TGF-β Ligand TGFbR TGF-β Receptor (ALK5) TGFb->TGFbR pSmad Phosphorylation of Smad2/3 TGFbR->pSmad activates RepSox RepSox RepSox->TGFbR inhibits Smad_complex Smad2/3/4 Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_reg Gene Regulation (Proliferation, Differentiation, Apoptosis) Smad_complex->Gene_reg regulates transcription Nucleus->Gene_reg

RepSox inhibits the TGF-β signaling pathway.
Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate in the synthesis of fungicides and herbicides. Its structure is incorporated into molecules that exhibit potent activity against a broad spectrum of plant pathogens.

Case Study: Synthesis of Picoxystrobin

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside inhibitors - QoIs).[4][5] The synthesis of Picoxystrobin involves the coupling of a substituted phenylacetate derivative with a pyridine moiety. While various synthetic routes exist, derivatives of 2-methoxypyridine are key precursors to the pyridyloxymethylphenyl group of the final molecule.

Mechanism of Action of Picoxystrobin

Picoxystrobin acts by inhibiting mitochondrial respiration in fungi.[4][6] Specifically, it binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[6][7] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby disrupting the production of ATP, which is essential for fungal cellular processes.[6]

G cluster_0 Picoxystrobin Mechanism of Action ETC Mitochondrial Electron Transport Chain Complex_III Complex III (Cytochrome bc1) Qo_site Qo Site Cyt_c Cytochrome c Qo_site->Cyt_c transfers electrons to Ubiquinol Ubiquinol Ubiquinol->Qo_site donates electrons ATP_synth ATP Synthesis Cyt_c->ATP_synth electron flow leads to Picoxystrobin Picoxystrobin Picoxystrobin->Qo_site binds and blocks Cell_death Fungal Cell Death ATP_synth->Cell_death inhibition leads to

Picoxystrobin inhibits fungal mitochondrial respiration.

Conclusion

This compound has established itself as a cornerstone intermediate in the synthesis of high-value organic molecules. Its journey from an academic curiosity in the mid-20th century to a commercially significant building block highlights its enduring importance in both pharmaceutical and agrochemical research. The strategic reactivity of its functional groups provides chemists with a powerful tool for the efficient construction of complex and biologically active compounds. As the demand for novel therapeutics and more effective crop protection agents continues to grow, the utility of this compound is poised to expand, solidifying its role as a critical component in the innovation pipeline.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dibromo-2-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds, proceeding through the palladium-catalyzed reaction of an organoboron compound with an organohalide in the presence of a base.[1][2]

For a substrate such as this compound, this reaction offers a pathway for the selective introduction of various aryl or heteroaryl substituents at the 3- and 5-positions of the pyridine ring. The presence of two bromine atoms allows for either mono- or di-substitution, providing a route to a diverse range of functionalized pyridine derivatives. The methoxy group at the 2-position can influence the electronic properties and reactivity of the pyridine ring.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with a range of boronic acids. These conditions serve as a strong starting point for the optimization of reactions involving this compound. It is important to note that the reactivity of the two bromine atoms in this compound may differ, and regioselectivity can be influenced by the specific reaction conditions.[3][4]

Table 1: General Conditions for Mono-Arylation of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[1]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[1]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[1]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[1]
Pd-NHC@Eu-BCI (25 mg)-K₂CO₃C₂H₅OH80699Example of a heterogeneous catalyst system.[5]

Table 2: Conditions for Suzuki Coupling of a Functionalized Bromopyridine

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-amineVariousPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
N-[5-bromo-2-methylpyridin-3-yl]acetamideVariousPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to Good

Note: The data in Table 2 is adapted from a study on a structurally related aminopyridine derivative and provides a relevant starting point for this compound.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes, particularly for achieving selective mono- or di-substitution.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 2.5 equiv. for mono- or di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv. for mono-arylation or >2.2 equiv. for di-arylation), the base (2.0-3.0 equiv.), and the palladium catalyst.[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_Aryl_R2 RedElim Reductive Elimination PdII_Aryl_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Substrate R¹-X Substrate->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Isolated Product purify->product Parameter_Relationships Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Influences Rate & Scope Base Base Strength and Solubility Base->Yield Activates Boronic Acid Solvent Solvent Polarity and Biphasic Nature Solvent->Yield Affects Solubility & Rates Temp Temperature Temp->Yield Impacts Reaction Kinetics

References

3,5-Dibromo-2-methoxypyridine: A Versatile Intermediate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – 3,5-Dibromo-2-methoxypyridine has emerged as a critical and versatile building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including two reactive bromine atoms and a methoxy group on a pyridine ring, offer medicinal chemists a powerful tool for constructing novel molecular architectures. This intermediate is particularly valuable in developing treatments for neurodegenerative diseases and other challenging therapeutic areas. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Application in the Synthesis of Gamma-Secretase Modulators

A significant application of this compound and its derivatives is in the development of gamma-secretase modulators (GSMs), a promising class of drugs for the treatment of Alzheimer's disease.[1][2] GSMs aim to alter the activity of the gamma-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key pathological hallmark of Alzheimer's.[1][3]

The synthesis of potent methoxypyridine-derived GSMs often utilizes precursors like 6-bromo-2-methoxy-3-aminopyridine, which can be prepared from related dibrominated pyridines.[2] The methoxypyridine core of these molecules plays a crucial role in their therapeutic efficacy and pharmacokinetic properties.[2][3]

Core Reactions and Protocols

The reactivity of the bromine atoms in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromopyridine DerivativePhenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100>90
25-BromopyrimidineArylboronic AcidPd₂(dba)₃ (1.5)2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (3)K₃PO₄Toluene8085-95
32-Bromo-5-methylpyridin-4-amineArylboronic AcidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O9070-85

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-2.4 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst 2. Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst inert 3. Inert Atmosphere: - Evacuate and backfill with Argon/Nitrogen catalyst->inert solvent 4. Add Degassed Solvent: - e.g., Dioxane/Water inert->solvent reaction 5. Heat and Stir: - 80-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 6. Workup: - Cool to RT - Aqueous extraction reaction->workup purification 7. Purify: - Column Chromatography workup->purification product Product: Di- or Mono-arylated 2-methoxypyridine purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the bromine-substituted positions of the pyridine ring. This is a key transformation for synthesizing compounds with diverse biological activities.[4][5][6][7][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene8060[4]
22-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane100High[5]
3BromopyridinePrimary AlkylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene11080-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-2.5 equiv.) in an oven-dried reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product via column chromatography.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L2Pd(II)(Ar)Br OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord PdII_amine [L2Pd(II)(Ar)(HNR'R'')]Br Amine_coord->PdII_amine Deprotonation Deprotonation (-HBr) PdII_amine->Deprotonation PdII_amido L2Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArylHalide Ar-Br (3,5-Dibromo-2- methoxypyridine) ArylHalide->OxAdd Amine HNR'R'' + Base Amine->Amine_coord

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9][10] This reaction is particularly useful for synthesizing alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of various pharmaceutical compounds.[11]

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (4)CuI (8)i-Pr₂NEtTHF2580-90[11]
2Aryl BromideTerminal AlkynePd₂(dba)₃P(tBu)₃--RTHigh
32-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072-96

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with argon.

  • Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature to 60 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Diagram 3: Sonogashira Coupling Logical Relationship

Sonogashira_Relationship cluster_reactants Reactants cluster_catalysts Catalytic System A This compound (Aryl Halide) F Product (Alkynyl-substituted Pyridine) A->F B Terminal Alkyne B->F C Palladium Catalyst (e.g., Pd(PPh3)2Cl2) C->F Pd Cycle D Copper (I) Co-catalyst (e.g., CuI) D->F Cu Cycle E Amine Base (e.g., Triethylamine) E->F Activates Alkyne

Caption: Key components and their roles in the Sonogashira coupling.

Conclusion

This compound is a highly valuable and adaptable intermediate in the synthesis of active pharmaceutical ingredients. Its utility in key cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides a robust platform for the creation of novel and complex drug candidates. The application of this intermediate in the development of gamma-secretase modulators highlights its importance in addressing significant unmet medical needs. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field of drug development.

References

Application of 3,5-Dibromo-2-methoxypyridine in Agrochemical Production: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-2-methoxypyridine is a versatile halogenated pyridine derivative that serves as a key intermediate in the synthesis of a variety of agrochemicals.[1][2] Its unique structural features, including two reactive bromine atoms at the 3 and 5 positions and a methoxy group at the 2-position, make it a valuable building block for the creation of complex and effective active ingredients for crop protection.[2] The bromine atoms provide sites for various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities that can impart specific herbicidal, fungicidal, or insecticidal properties to the final molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis: The Case of Picolinafen

One of the notable applications of this compound is in the synthesis of pyridine-based herbicides. A prominent example is the synthesis of Picolinafen, a herbicide used for the control of broad-leaved weeds in cereal crops.[3] Picolinafen is a pyridinecarboxamide that functions as a carotenoid biosynthesis inhibitor.[3] The synthesis of Picolinafen and its analogs can utilize this compound as a starting material to construct the core pyridine structure.

Synthetic Pathway to a Picolinafen Analog

The following section outlines a representative synthetic pathway for a Picolinafen analog starting from this compound. This pathway involves a selective cross-coupling reaction to introduce an aryl group at the 5-position, followed by functional group manipulations to yield the final pyridinecarboxamide.

Synthesis_Pathway A This compound B 3-Bromo-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine A->B Suzuki Coupling C 5-(3-(Trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxylic acid B->C Carboxylation D N-(4-fluorophenyl)-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxamide (Picolinafen Analog) C->D Amide Coupling

Figure 1: Synthetic pathway to a Picolinafen analog.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a Picolinafen analog from this compound.

Protocol 1: Suzuki Coupling of this compound

This protocol describes the selective mono-arylation of this compound with (3-(trifluoromethyl)phenyl)boronic acid.

ParameterValue
Reactants
This compound1.0 eq
(3-(Trifluoromethyl)phenyl)boronic acid1.1 eq
Catalyst
Pd(PPh₃)₄0.05 eq
Base
Na₂CO₃2.0 eq
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Reaction Time 12 h
Yield 75-85%

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is added (3-(trifluoromethyl)phenyl)boronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine.

Protocol 2: Carboxylation of 3-Bromo-5-aryl-2-methoxypyridine

This protocol describes the conversion of the remaining bromine atom to a carboxylic acid group via lithium-halogen exchange followed by quenching with carbon dioxide.

ParameterValue
Reactants
3-Bromo-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine1.0 eq
n-Butyllithium1.2 eq
Carbon Dioxide (dry ice)Excess
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time 2 h
Yield 60-70%

Procedure:

  • A solution of 3-Bromo-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.2 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • An excess of crushed dry ice is added to the reaction mixture, which is then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the aqueous layer is acidified with 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to give 5-(3-(Trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxylic acid.

Protocol 3: Amide Coupling

This protocol describes the final amide bond formation to yield the Picolinafen analog.

ParameterValue
Reactants
5-(3-(Trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxylic acid1.0 eq
4-Fluoroaniline1.1 eq
Coupling Agent
HATU1.2 eq
Base
DIPEA2.0 eq
Solvent DMF
Temperature Room temperature
Reaction Time 6 h
Yield 80-90%

Procedure:

  • To a solution of 5-(3-(Trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxylic acid (1.0 eq) in DMF are added HATU (1.2 eq) and DIPEA (2.0 eq).

  • The mixture is stirred for 15 minutes at room temperature, followed by the addition of 4-fluoroaniline (1.1 eq).

  • The reaction is stirred for 6 hours at room temperature.

  • The reaction mixture is diluted with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield N-(4-fluorophenyl)-5-(3-(trifluoromethyl)phenyl)-2-methoxypyridine-3-carboxamide.

Application in Fungicide Synthesis

This compound also serves as a precursor for the synthesis of fungicides. The bromine atoms can be displaced by various nucleophiles, such as phenols or thiophenols, through reactions like the Ullmann condensation, to introduce toxophoric moieties.

Synthetic Pathway to a Fungicidal Analog

The following diagram illustrates a general pathway for the synthesis of a fungicidal analog from this compound.

Fungicide_Synthesis A This compound B 3-Bromo-5-(aryloxy)-2-methoxypyridine A->B Ullmann Condensation (mono-substitution) C 3,5-Bis(aryloxy)-2-methoxypyridine (Fungicidal Analog) B->C Ullmann Condensation (di-substitution)

Figure 2: General synthetic pathway to a fungicidal analog.

Protocol 4: Ullmann Condensation for Fungicide Synthesis

This protocol describes the copper-catalyzed reaction of this compound with a substituted phenol.

ParameterValue
Reactants
This compound1.0 eq
Substituted Phenol2.2 eq
Catalyst
CuI0.1 eq
Ligand
L-Proline0.2 eq
Base
K₂CO₃2.5 eq
Solvent DMSO
Temperature 120 °C
Reaction Time 24 h
Yield 50-60% (di-substituted product)

Procedure:

  • A mixture of this compound (1.0 eq), the substituted phenol (2.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq) in DMSO is heated to 120 °C for 24 hours under an inert atmosphere.

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The product is purified by column chromatography to isolate the 3,5-bis(aryloxy)-2-methoxypyridine derivative.

This compound is a highly valuable and versatile intermediate in the agrochemical industry. Its reactivity allows for the synthesis of a wide range of active ingredients for herbicides and fungicides through well-established synthetic transformations such as Suzuki coupling and Ullmann condensation. The protocols provided herein serve as a guide for the development of novel crop protection agents, highlighting the importance of this pyridine derivative in addressing the ongoing challenges in agriculture. Further exploration of the reactivity of this compound is expected to lead to the discovery of new and more effective agrochemicals.

References

Application Notes and Protocols for Nucleophilic Substitution with 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a versatile and highly functionalized building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic and steric properties, arising from the presence of two bromine atoms and an electron-donating methoxy group on the pyridine ring, allow for a range of chemical transformations. The bromine substituents serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving this compound, with a focus on amination, alkoxylation, and thiolation reactions.

Regioselectivity of Nucleophilic Substitution

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The presence of the electron-donating methoxy group at the 2-position and the two bromine atoms at the 3- and 5-positions creates a nuanced reactivity profile. In general, for nucleophilic aromatic substitution on pyridine rings, the positions ortho and para to the nitrogen are most activated. However, in this compound, the substitution pattern dictates that the reactivity of the C-Br bonds is of primary interest.

Available literature on related dihalopyridines suggests that the bromine at the 3-position is generally more susceptible to nucleophilic attack than the bromine at the 5-position. This is attributed to the combined electron-withdrawing effects of the pyridine nitrogen and the adjacent bromine atom, which make the C3 position more electrophilic. However, the specific reaction conditions, including the nature of the nucleophile, catalyst system, and solvent, can significantly influence the regioselectivity.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] It is a highly versatile method for the arylation of a wide range of primary and secondary amines with aryl halides.

General Reaction Scheme:

Br(C5)H3(Br)N(C2)OCH3 + R-OH --(Cu catalyst, Ligand, Base)--> Br(C5)H3(OR)N(C2)OCH3 or (RO)(C5)H3(Br)N(C2)OCH3

Br(C5)H3(Br)N(C2)OCH3 + R-SH --(Cu catalyst, Ligand, Base)--> Br(C5)H3(SR)N(C2)OCH3 or (RS)(C5)H3(Br)N(C2)OCH3

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar(Br)Pd(II)L₂ oa->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R₂NH pd2_amine_complex [Ar(R₂NH)Pd(II)L₂]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar(R₂N)Pd(II)L₂ deprotonation->pd2_amido_complex re Reductive Elimination pd2_amido_complex->re re->pd0 Regeneration product Ar-NR₂ re->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable substrate for a variety of nucleophilic substitution reactions, primarily facilitated by transition metal catalysis. The Buchwald-Hartwig amination and Ullmann-type condensations provide effective routes to introduce nitrogen, oxygen, and sulfur nucleophiles onto the pyridine core. While the 3-position is generally more reactive, regioselectivity can be influenced by the specific reaction conditions. The protocols and data presented herein serve as a guide for researchers to develop and optimize synthetic routes for the preparation of novel and complex pyridine derivatives for applications in drug discovery and materials science. Further optimization of catalyst systems, ligands, and reaction parameters is encouraged to achieve higher yields and selectivities for specific transformations.

References

Application Notes and Protocols: 3,5-Dibromo-2-methoxypyridine in the Synthesis of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dibromo-2-methoxypyridine is a versatile and highly valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two reactive bromine atoms and an activating methoxy group on a pyridine scaffold, allows for selective functionalization through various cross-coupling reactions. This enables the construction of complex molecular architectures, making it an ideal starting material for the synthesis of novel drug candidates targeting a range of diseases, including cancer and neurological disorders.

These application notes provide detailed protocols for the synthesis of two distinct classes of potent therapeutic agents originating from this compound: PI3K/mTOR dual inhibitors for cancer therapy and γ-secretase modulators for the potential treatment of Alzheimer's disease. Additionally, a protocol for the synthesis of pyridine-bridged combretastatin A-4 analogues with significant anticancer activity is presented.

Key Applications

  • Kinase Inhibitors: The pyridine core serves as a key pharmacophore in numerous kinase inhibitors. This compound is an excellent precursor for the synthesis of substituted pyridines that can target the ATP-binding site of kinases such as PI3K and mTOR.

  • γ-Secretase Modulators: The development of small molecules that can modulate the activity of γ-secretase is a promising therapeutic strategy for Alzheimer's disease. The pyridine moiety can be incorporated into complex scaffolds to fine-tune the pharmacological properties of these modulators.

  • Anticancer Agents: The structural motif derived from this compound is present in various compounds exhibiting potent anticancer activity, including analogues of natural products like combretastatin.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Pyridine-Bridged Combretastatin A-4 Analogues
Compound IDModification from this compoundMDA-MB-231 IC₅₀ (nM)[1]A549 IC₅₀ (nM)[1]HeLa IC₅₀ (nM)[1]
4h Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid and 4-methoxyphenylboronic acid3.132.974.21
4s Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid and 4-(dimethylamino)phenylboronic acid4.565.216.33
4t Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid and 3-thienylboronic acid68.775.481.2
CA-4 Reference Compound2.753.800.90
Table 2: Kinase Inhibitory Activity of a Representative PI3K/mTOR Dual Inhibitor
Compound IDTarget KinaseIC₅₀ (nM)
PI3K/mTOR-1 PI3Kα0.2
mTOR5.8

Note: The specific IC₅₀ values for a final PI3K/mTOR dual inhibitor synthesized from the intermediate derived from this compound would be determined following its synthesis and biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PI3K/mTOR Dual Inhibitor Intermediate

This protocol details the synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a key intermediate for PI3K/mTOR dual inhibitors.

Workflow Diagram:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Suzuki Coupling (General) A This compound B Nitration A->B C 3,5-Dibromo-2-methoxy-x-nitropyridine B->C D Reduction C->D E 5-Bromo-2-methoxypyridin-3-amine D->E F 2,4-Difluorobenzenesulfonyl chloride, Pyridine E->F G N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide F->G G_clone N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide H Arylboronic acid/ester, Pd catalyst, Base G_clone->H I Final PI3K/mTOR Inhibitor H->I

Caption: Synthetic workflow for a PI3K/mTOR inhibitor.

Materials:

  • 5-Bromo-2-methoxypyridin-3-amine

  • 2,4-Difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine (0.4 M), add 2,4-difluorobenzenesulfonyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide.

The subsequent Suzuki coupling with an appropriate boronic acid or ester would yield the final PI3K/mTOR dual inhibitor.

Protocol 2: Synthesis of Pyridine-Bridged Combretastatin A-4 Analogues

This protocol describes a general procedure for the synthesis of 2,6-diarylpyridine analogues of Combretastatin A-4 via sequential Suzuki-Miyaura cross-coupling reactions starting from a 2,6-dibromopyridine derivative.[1]

Workflow Diagram:

G cluster_0 Sequential Suzuki Coupling A 2,6-Dibromopyridine Derivative B Arylboronic Acid 1, PdCl2(dppf), Na2CO3, Toluene-EtOH A->B C Mono-arylated Intermediate B->C D Arylboronic Acid 2, PdCl2(dppf), Na2CO3, Toluene-EtOH C->D E Di-arylated Pyridine Analogue D->E

Caption: Workflow for pyridine-bridged CA-4 analogues.

Materials:

  • 2,6-Dibromopyridine derivative (e.g., 2,6-dibromo-3-methoxypyridine) (1.0 eq)

  • Arylboronic acid (1.5 eq for the first coupling, 1.5 eq for the second)

  • PdCl₂(dppf) (0.01 eq)

  • Sodium carbonate (3.0 eq)

  • Toluene-Ethanol (4:1 mixture)

  • Celite

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the dibromopyridine (1.0 eq), the first arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq) in a toluene-ethanol (4:1) mixture, add PdCl₂(dppf) (0.01 eq).

  • Stir the mixture at 80 °C until the reaction is complete as monitored by TLC (typically 3-4 days for the first coupling).

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (hexanes-ethyl acetate) to obtain the mono-arylated product.

  • Repeat the Suzuki coupling procedure with the isolated mono-arylated intermediate and the second arylboronic acid, typically at a higher temperature (e.g., 120 °C), to obtain the final unsymmetrically diaryl-substituted pyridine.[1]

Protocol 3: Synthesis of a γ-Secretase Modulator Core Structure

This protocol is adapted from the synthesis of similar heterocyclic γ-secretase modulators and outlines the initial steps starting from a functionalized dibromopyridine.

Workflow Diagram:

G cluster_0 Core Synthesis A 2,6-Dibromo-3-aminopyridine B Sodium Methoxide A->B C 6-Bromo-2-methoxy-3-aminopyridine B->C D Further Functionalization (e.g., Formylation, Cyclization) C->D E γ-Secretase Modulator Scaffold D->E

Caption: Synthesis of a γ-secretase modulator core.

Materials:

  • 2,6-Dibromo-3-aminopyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Appropriate reagents for subsequent functionalization

Procedure (Initial Step):

  • To a solution of 2,6-dibromo-3-aminopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq).

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product to obtain 6-bromo-2-methoxy-3-aminopyridine.

This intermediate can then undergo further reactions, such as N-formylation and subsequent cyclizations, to build the complex heterocyclic system of the γ-secretase modulator.

Signaling Pathway Diagrams

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor PI3K/mTOR Inhibitor (from this compound) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits G APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase APP->beta_secretase cleaves gamma_secretase γ-Secretase beta_secretase->gamma_secretase C99 fragment Abeta42 Aβ42 (toxic) gamma_secretase->Abeta42 Abeta40 Aβ40 (less toxic) gamma_secretase->Abeta40 Plaques Amyloid Plaques Abeta42->Plaques GSM γ-Secretase Modulator (from this compound) GSM->gamma_secretase modulates

References

Application Notes and Protocols for Reactions Involving 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dibromo-2-methoxypyridine is a versatile chemical intermediate recognized for its brominated pyridine structure, which enhances its reactivity and functional properties.[1] The two bromine atoms serve as reactive sites for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[1][2] This compound is a key building block in the synthesis of pharmaceuticals, particularly antimicrobial and anti-cancer agents, as well as in the development of agrochemicals.[1] These application notes provide detailed experimental protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 13472-60-1[3][4][5]
Molecular Formula C₆H₅Br₂NO[1][4][5]
Molecular Weight 266.92 g/mol [1][5]
Appearance White to orange to green powder to crystal[1]
Melting Point 46 - 51 °C[1]
Boiling Point 120 °C / 0.5 mmHg[1]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the bromination of 5-bromo-2-methoxypyridine.

Reaction Scheme & Data

Caption: Synthesis of this compound.

Quantitative Data for Synthesis
ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
5-bromo-2-methoxypyridine1.0188.023.00.564 g
Sodium Acetate (NaOAc)1.082.033.00.246 g
Bromine (Br₂)1.75159.815.250.27 mL
Acetic Acid-60.05-3 mL

Table adapted from patent literature data.[6]

Detailed Experimental Protocol
  • To a solution of 5-bromo-2-methoxypyridine (0.564 g, 3.0 mmol) and sodium acetate (0.246 g, 3.0 mmol) in acetic acid (3 mL), add bromine (0.27 mL, 5.25 mmol).[6]

  • Stir the reaction mixture at 80°C for 3 hours.[6]

  • Cool the mixture to room temperature and continue stirring overnight (approximately 12 hours).[3][6]

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (EtOAc).[6]

  • Wash the combined organic layers sequentially with saturated aqueous sodium carbonate (Na₂CO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).[6]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether solution containing 1-5% ethyl acetate to afford pure this compound.[6]

  • Characterization: The product can be characterized by ¹H NMR. Expected chemical shifts are δ 8.20-8.40 (m, 2H) and 3.92 (s, 3H) in DMSO-d6.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] This protocol provides a generalized procedure for the selective functionalization of this compound. Given the two bromine atoms, mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid.

General Workflow for Suzuki-Miyaura Coupling cluster_setup Preparation cluster_reaction Reaction cluster_isolation Isolation A Combine this compound, boronic acid, base, and Pd catalyst in a dry Schlenk flask. B Evacuate and backfill flask with inert gas (e.g., Argon) 3x. A->B C Add degassed solvent (e.g., Dioxane/Water) via syringe. B->C D Heat mixture to 80-110 °C with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool, dilute with EtOAc, wash with water and brine. E->F G Dry organic layer, concentrate, and purify by column chromatography. F->G H Coupled Product G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Typical Suzuki-Miyaura Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)YieldNotes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic and cost-effective system.[8]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good-ExcellentA common and reliable single-component catalyst.[8]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields for challenging substrates.[8]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates.[8]
Detailed Experimental Protocol (General)
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-substitution), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[7][8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.[7][8]

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[2]

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines.[10]

Catalytic Cycle of Buchwald-Hartwig Amination pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amido_complex Ar-Pd(II)(NR'R'')L₂ amine_complex->amido_complex Deprotonation (- Base-H⁺) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Typical Buchwald-Hartwig Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.5)Toluene80-11016-24
Pd(OAc)₂ (2)BINAPCs₂CO₃ (1.5)Toluene10012-24
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.4)Dioxane100-11012-24
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene90-11016-24

Table compiled from generalized protocols for aryl halides.[2][10][11][12]

Detailed Experimental Protocol (General)
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.5 equiv) to an oven-dried reaction vessel or Schlenk tube.[2][10]

  • Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).[2]

  • Add the primary or secondary amine (1.1-1.5 equiv for mono-substitution; 2.2-2.5 equiv for di-substitution).[2]

  • Reaction: Seal the vessel and heat the mixture to 80-110°C with vigorous stirring for 16-24 hours.[2] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl or water.[2]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] Purify the crude product by flash column chromatography on silica gel.

References

Application Notes and Protocols: 3,5-Dibromo-2-methoxypyridine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a highly functionalized heterocyclic building block with significant applications in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two reactive bromine atoms and an activating methoxy group on a pyridine core, makes it an invaluable intermediate in the fields of pharmaceutical and agrochemical research. The bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on its application in the development of potential therapeutic agents.

Key Applications

This compound serves as a key starting material for the synthesis of a variety of heterocyclic compounds, including:

  • Substituted Pyridines: The bromine atoms can be selectively or sequentially functionalized through cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino groups.

  • Bicyclic Heterocycles: The pyridine ring can be annulated to form more complex fused heterocyclic systems.

  • Pharmaceutical Intermediates: It is a valuable precursor for the synthesis of biologically active molecules, including potential kinase inhibitors and modulators of various cellular signaling pathways. For instance, it is a potential precursor for the synthesis of PIM-1 kinase inhibitors, a family of serine/threonine kinases implicated in various cancers.

  • Agrochemicals: This compound is also utilized in the development of novel pesticides and herbicides.[1][2]

Experimental Protocols

The following sections provide detailed, generalized protocols for key reactions involving this compound. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl or heteroaryl substituents at the bromine-bearing positions. Due to the electronic differences, the bromine at the 5-position is generally more reactive than the one at the 3-position, allowing for potential regioselective coupling.

General Protocol for Monosubstitution (predominantly at the 5-position):

To a dry, sealable reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), a palladium catalyst, a suitable ligand, and a base. The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent is added, and the reaction mixture is heated with stirring for the specified time. Upon completion, the reaction is cooled, worked up, and the product is purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (4 mol%)XPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneToluene/H₂O (10:1)
Temperature 90-100 °C100-110 °C100 °C
Reaction Time 12-24 h8-16 h12-18 h
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the introduction of primary or secondary amines at the bromine-substituted positions of this compound.

General Protocol for Mono-amination:

In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst, a phosphine ligand, and a base. The tube is sealed, and anhydrous, degassed solvent is added. The reaction mixture is then heated with vigorous stirring. After cooling, the reaction is quenched, and the product is extracted and purified.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)[Pd(cinnamyl)Cl]₂ (2 mol%)
Ligand XPhos (2-4 mol%)RuPhos (4 mol%)BrettPhos (4 mol%)
Base NaOtBu (1.5 equiv.)K₃PO₄ (2.0 equiv.)LHMDS (1.5 equiv.)
Solvent Toluene1,4-DioxaneTHF
Temperature 80-110 °C100-120 °C60-80 °C
Reaction Time 4-12 h12-24 h6-18 h
Typical Yield Good to ExcellentModerate to GoodGood to Excellent

Note: The choice of base is critical and depends on the functional group tolerance of the substrates. NaOtBu is a strong base, while K₃PO₄ and LHMDS offer milder alternatives.[3]

Application Example: Synthesis of a PIM-1 Kinase Inhibitor Scaffold

PIM-1 kinase is a serine/threonine kinase that is a promising target for cancer therapy. Many PIM-1 inhibitors feature a substituted pyridine core. While no direct synthesis of a PIM-1 inhibitor from this compound has been reported, a plausible synthetic route to a known pyridine-based inhibitor scaffold can be proposed.

Hypothetical Synthetic Workflow:

G A This compound B Suzuki Coupling (Arylboronic Acid 1) A->B Step 1 C 5-Aryl-3-bromo-2-methoxypyridine B->C D Buchwald-Hartwig Amination (Amine 2) C->D Step 2 E 5-Aryl-3-amino-2-methoxypyridine Derivative D->E F Further Functionalization / Cyclization E->F Step 3 G PIM-1 Inhibitor Scaffold F->G

Caption: Hypothetical workflow for PIM-1 inhibitor synthesis.

This proposed workflow illustrates a sequential cross-coupling strategy to build a complex, substituted pyridine scaffold that is common among PIM-1 inhibitors.

PIM-1 Kinase Signaling Pathway

Compounds synthesized from this compound that inhibit PIM-1 kinase would interfere with the PIM-1 signaling pathway, which is crucial for cell survival and proliferation.

PIM1_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Bad Bad (pro-apoptotic) PIM1->Bad Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) PIM1->p27 Phosphorylation (Inhibition) Myc c-Myc (transcription factor) PIM1->Myc Phosphorylation (Activation) CellSurvival Cell Survival & Proliferation Bad->CellSurvival p27->CellSurvival Myc->CellSurvival Inhibitor PIM-1 Inhibitor (from this compound) Inhibitor->PIM1

Caption: PIM-1 kinase signaling pathway and inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions makes it an attractive starting material for the construction of complex molecular architectures with potential applications in drug discovery and agrochemical development. The provided protocols and application examples serve as a guide for researchers to harness the synthetic potential of this important heterocyclic intermediate.

References

Application Notes: 3,5-Dibromo-2-methoxypyridine in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxypyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of dyes and pigments. Its unique structure, featuring two reactive bromine atoms and an electron-donating methoxy group on a pyridine ring, allows for diverse chemical modifications, leading to the creation of colorants with tailored properties. The strategic placement of these functional groups provides enhanced reactivity, making it an essential component for developing vibrant and stable dyes for applications in textiles, inks, and advanced materials. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the manufacturing of azo and fluorescent dyes.

Introduction

The pyridine scaffold is a fundamental component in many chromophores due to its electronic properties and ability to coordinate with metals. The presence of bromine atoms at the 3 and 5 positions of 2-methoxypyridine offers reactive sites for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, allowing for the extension of conjugation and fine-tuning of the electronic and photophysical properties of the final dye molecules. The methoxy group at the 2-position influences the electron density of the pyridine ring, further modulating the color and stability of the resulting dyes.

Application 1: Synthesis of Azo Dyes

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest class of commercial colorants. While direct synthesis of an azo dye from this compound is not extensively documented in publicly available literature, its derivatives can be readily transformed into diazonium salts for subsequent coupling reactions. A plausible synthetic pathway involves the initial amination of one of the bromine positions via a Buchwald-Hartwig reaction, followed by diazotization and coupling with an appropriate aromatic coupling component.

Proposed Synthetic Pathway for a Pyridyl Azo Dye

A potential route to a novel azo dye involves a two-step process starting with the regioselective amination of this compound, followed by diazotization and azo coupling.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Diazotization & Azo Coupling This compound This compound Aminated_Intermediate 5-Bromo-2-methoxy-3-aminopyridine Derivative This compound->Aminated_Intermediate Pd Catalyst, Ligand, Base Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Aminated_Intermediate Diazonium_Salt Diazonium Salt Azo_Dye Pyridyl Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Naphthol) Coupling_Component->Azo_Dye Base Aminated_Intermediate_ref 5-Bromo-2-methoxy-3-aminopyridine Derivative Aminated_Intermediate_ref->Diazonium_Salt NaNO2, HCl, 0-5 °C

Caption: Proposed synthesis of a pyridyl azo dye.

Experimental Protocol: Synthesis of a Hypothetical Pyridyl Azo Dye

This protocol is based on established methods for Buchwald-Hartwig amination and azo dye synthesis.

Step 1: Synthesis of 5-Bromo-3-amino-2-methoxypyridine (Hypothetical Intermediate)

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the flask with argon.

  • Add this compound (1.0 eq.) and a solution of the desired primary amine (1.2 eq.) in anhydrous toluene.

  • Heat the mixture at 100 °C for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diazotization and Azo Coupling

  • Dissolve the synthesized amino-pyridine intermediate (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.05 eq.) while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction to proceed for 1-2 hours.

  • Collect the precipitated azo dye by filtration, wash with cold water until the filtrate is neutral, and dry.

Expected Spectroscopic Data

The resulting pyridyl azo dye is expected to exhibit absorption maxima in the visible region, characteristic of azo compounds. The exact wavelength will depend on the nature of the coupling component.

PropertyExpected Value
λmax (in EtOH) 450 - 550 nm
Molar Extinction Coefficient (ε) 20,000 - 40,000 M⁻¹cm⁻¹

Application 2: Synthesis of Fluorescent Dyes via Cross-Coupling Reactions

The two bromine atoms on this compound are ideal handles for palladium-catalyzed cross-coupling reactions to construct fluorescent dye scaffolds. Suzuki and Sonogashira couplings are particularly useful for creating extended π-conjugated systems, which are often highly fluorescent.

Synthetic Strategy via Dual Suzuki Coupling

A symmetrical fluorescent dye can be synthesized by a one-pot, dual Suzuki cross-coupling reaction with an arylboronic acid.

G Start This compound Product 3,5-Diaryl-2-methoxypyridine (Fluorescent Dye) Start->Product Pd(PPh3)4, K2CO3, Toluene/H2O, Reflux Reagent Arylboronic Acid (2.2 eq.) Reagent->Product

Caption: Synthesis of a fluorescent diarylpyridine.

Experimental Protocol: Synthesis of 3,5-Di(thiophen-2-yl)-2-methoxypyridine (A Representative Fluorescent Dye)

This protocol is adapted from standard Suzuki coupling procedures.

  • In a round-bottom flask, combine this compound (1.0 eq.), thiophene-2-boronic acid (2.2 eq.), and K₂CO₃ (3.0 eq.).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the fluorescent dye.

Quantitative Data for a Representative Diarylpyridine Dye

The following data is representative of a diaryl-substituted pyridine dye and is provided for illustrative purposes. Actual values for the proposed compound would need to be determined experimentally.

PropertyRepresentative Value
Absorption Max (λabs) in CH₂Cl₂ 380 nm
Emission Max (λem) in CH₂Cl₂ 450 nm
Fluorescence Quantum Yield (ΦF) 0.65
Molar Extinction Coefficient (ε) 35,000 M⁻¹cm⁻¹

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a wide range of dyes and pigments. Its ability to undergo various cross-coupling and nucleophilic substitution reactions provides a versatile platform for the design and synthesis of novel colorants with tunable photophysical properties. The protocols and data presented herein, based on established chemical principles, serve as a guide for researchers in the exploration of new chromophores derived from this promising building block. Further investigation into the full potential of this compound is warranted to expand the palette of available dyes and pigments for diverse technological applications.

Application Notes and Protocols for the Synthesis of 3,5-Disubstituted-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of synthetic strategies for the derivatization of 3,5-Dibromo-2-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The document outlines detailed protocols for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination, as well as a procedure for derivatization via lithiation. These methods allow for the selective introduction of a wide range of functional groups at the 3- and 5-positions of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Introduction

This compound is a key starting material for the synthesis of a variety of substituted pyridine derivatives. The presence of two bromine atoms at positions amenable to functionalization, combined with the influence of the methoxy group on the ring's electronics, makes it a valuable scaffold for creating novel molecules with potential biological activity. This document details robust and reproducible synthetic routes for the selective derivatization of this important intermediate.

Synthetic Routes Overview

The primary synthetic strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions and lithiation followed by electrophilic quench. The choice of method depends on the desired substituent and the required regioselectivity.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂ stille Stille Coupling start->stille ArSnBu₃ sonogashira Sonogashira Coupling start->sonogashira R-C≡CH buchwald Buchwald-Hartwig Amination start->buchwald R₂NH lithiation Lithiation-Substitution start->lithiation 1. n-BuLi 2. Electrophile prod_aryl 3-Aryl-5-bromo- 2-methoxypyridine suzuki->prod_aryl stille->prod_aryl prod_vinyl 3-Vinyl-5-bromo- 2-methoxypyridine stille->prod_vinyl prod_alkynyl 3-Alkynyl-5-bromo- 2-methoxypyridine sonogashira->prod_alkynyl prod_amino 3-Amino-5-bromo- 2-methoxypyridine buchwald->prod_amino prod_subst 3-Substituted-5-bromo- 2-methoxypyridine lithiation->prod_subst

Caption: Synthetic pathways from this compound.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound based on established methodologies for similar substrates.

Reaction TypeReagentsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-2470-95
Stille OrganostannanePd(PPh₃)₄-Toluene90-11012-1660-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-604-1275-98
Buchwald-Hartwig AminePd₂(dba)₃ / BINAPNaOtBuToluene80-1104-2460-90[1]
Lithiation Electrophilen-BuLi-THF-781-250-85

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled in a glovebox or under a positive pressure of inert gas.

  • Reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-bromo-2-methoxypyridine

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Reactants: - this compound - Arylboronic acid - K₃PO₄ prep3 Add Catalyst to Reactants prep1->prep3 prep2 Prepare Catalyst Premix: - Pd(OAc)₂ - SPhos prep2->prep3 react1 Inert Atmosphere prep3->react1 react2 Add Solvents: - 1,4-Dioxane - Water react1->react2 react3 Heat and Stir (100°C) react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Stille Coupling for the Synthesis of 3-Aryl-5-bromo-2-methoxypyridine

This protocol provides a general method for the Stille coupling of this compound with an organostannane reagent.[2][3]

Materials:

  • This compound

  • Organostannane (e.g., Aryltributyltin)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the organostannane (1.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add Pd(PPh₃)₄ (0.02-0.05 equiv) to the flask.

  • Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[3]

  • After cooling to room temperature, concentrate the reaction mixture.

  • Purify the residue by column chromatography on silica gel to remove organotin byproducts and isolate the desired product.

Protocol 3: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-bromo-2-methoxypyridine

This protocol details the coupling of a terminal alkyne with this compound.[4]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and anhydrous Et₃N.

  • Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (up to 60 °C) for 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-bromo-2-methoxypyridine

This protocol describes the palladium-catalyzed amination of this compound.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01-0.03 equiv), (±)-BINAP (0.02-0.06 equiv), and NaOtBu (1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.[1]

Protocol 5: Lithiation and Substitution for the Synthesis of 3-Substituted-5-bromo-2-methoxypyridine

This protocol outlines the selective lithiation at the 3-position followed by quenching with an electrophile.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., trimethylsilyl chloride, dimethylformamide, etc.)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The synthetic routes detailed in these application notes provide a robust toolkit for the derivatization of this compound. The palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of forming carbon-carbon and carbon-nitrogen bonds, while the lithiation-substitution protocol provides an alternative pathway for the introduction of various functional groups. These methods are highly valuable for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes: Synthesis of Complex Molecular Architectures Using 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a versatile and highly functionalized heterocyclic building block, pivotal in the construction of complex molecular architectures. Its strategic placement of two bromine atoms at the C3 and C5 positions, along with a methoxy group at C2, offers a platform for sequential and regioselective functionalization. The differential reactivity of the bromine atoms, influenced by the electronic effects of the methoxy group and the pyridine nitrogen, allows for controlled, stepwise introduction of various substituents. This makes it an invaluable starting material in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]

This document provides detailed application notes on the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. These reactions are fundamental to modern synthetic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds. Furthermore, we illustrate its potential application in the synthesis of kinase inhibitors, targeting pathways relevant to cancer therapy.

Key Applications in Cross-Coupling Reactions

The two bromine atoms on the this compound ring serve as handles for a variety of palladium-catalyzed cross-coupling reactions. The bromine at the C5 position is generally more reactive towards oxidative addition to a Pd(0) catalyst than the bromine at the C3 position due to steric hindrance from the adjacent methoxy group. This differential reactivity can be exploited for regioselective sequential couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organohalides.[2] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents, leading to the synthesis of complex biaryl and polyaryl structures. By carefully controlling the reaction conditions, mono- or di-substitution can be achieved.

Experimental Protocol: Regioselective Mono-Arylation

This protocol describes a typical procedure for the regioselective Suzuki-Miyaura coupling at the more reactive C5 position of this compound.

  • Materials:

    • This compound

    • Arylboronic acid (1.1 equivalents)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

    • Schlenk flask or microwave vial

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 85-95 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-5-aryl-2-methoxypyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901575-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901580-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Toluene/EtOH/H₂O1001270-80

Note: Yields are typical for similar substrates and may require optimization for this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Base (K2CO3) Pd Catalyst B Add Degassed Solvent A->B C Heat and Stir (e.g., 90°C, 12-16h) B->C D Cool to RT C->D E Extraction with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography F->G H H G->H 3-Bromo-5-aryl-2-methoxypyridine

Figure 1: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, providing a powerful route to substituted alkynes.[3][4] This reaction is particularly valuable for introducing alkynyl moieties that can serve as handles for further transformations or as key structural elements in biologically active molecules.

Experimental Protocol: Mono-alkynylation

This protocol outlines a general procedure for the Sonogashira coupling at the C5 position.

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (TEA) or Diisopropylamine (DIPA) (Solvent and Base)

    • Anhydrous THF or DMF (co-solvent, optional)

    • Schlenk flask

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (if used) followed by TEA or DIPA.

    • Add the terminal alkyne (1.2 eq.) dropwise at room temperature.

    • Stir the reaction at room temperature or gentle heat (40-60 °C) for 3-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the 3-bromo-5-alkynyl-2-methoxypyridine.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)TEATHFRT685-95
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF501280-90
31-HeptynePdCl₂(dppf) (3)CuI (5)TEADioxane60875-85

Note: Yields are based on reactions with similar substrates and may need optimization.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Ar-X Reductive\nElimination Reductive Elimination Oxidative\nAddition Oxidative Addition Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-R(L2) R-M Transmetalation Transmetalation Aryl-Pd(II)-R(L2)->Pd(0)L2 Aryl-R Aryl-R PLK1_Pathway cluster_pathway PLK1 Signaling in Mitosis cluster_inhibition Inhibition Mechanism PLK1 PLK1 Cdc25C Cdc25C PLK1->Cdc25C Mitosis Mitotic Entry CyclinB_CDK1 Cyclin B/CDK1 Cdc25C->CyclinB_CDK1 Activates CyclinB_CDK1->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest & Apoptosis Inhibitor Pyridine-based PLK1 Inhibitor Inhibitor->PLK1 Inhibits

References

Troubleshooting & Optimization

improving yield in 3,5-Dibromo-2-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3,5-Dibromo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in the synthesis of this compound?

Low yields can stem from several factors:

  • Incomplete Reaction: The bromination may not have gone to completion. This can be verified by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude reaction mixture. Ensure the reaction is stirred at the recommended temperature for the full duration.[1]

  • Suboptimal Temperature Control: The reaction temperature is critical. The procedure often involves an initial heating phase (e.g., 80°C) followed by stirring at room temperature.[1][2] Deviations can lead to incomplete reactions or the formation of side-products.

  • Reagent Quality: The purity of the starting material, 5-bromo-2-methoxypyridine, is important. Additionally, bromine can degrade over time; using a fresh source is recommended.

  • Losses During Work-up and Purification: Significant amounts of product can be lost during the extraction and column chromatography steps. Ensure proper phase separation during extraction and careful collection of fractions during chromatography.

Q2: How can I effectively purify the crude this compound?

The most effective method for purification is column chromatography.[1][2]

  • Stationary Phase: Silica gel is typically used.

  • Eluent System: A common eluent is a gradient of 1-5% ethyl acetate in petroleum ether.[1][2] The optimal ratio should be determined by TLC analysis to ensure good separation between the desired product and any impurities.

  • Post-Purification: After combining the relevant fractions, the solvent should be removed under reduced pressure to yield the purified product.

Q3: My reaction has stalled and is not proceeding to completion. What steps can I take?

If you observe a stalled reaction via TLC or LC-MS:

  • Verify Temperature: Ensure the reaction mixture is being maintained at the correct temperature (e.g., 80°C during the initial heating phase).

  • Check Reagent Stoichiometry: Double-check the molar equivalents of the reactants. An insufficient amount of bromine will lead to an incomplete reaction.

  • Extend Reaction Time: If the reaction is proceeding slowly, extending the stirring time at 80°C or at room temperature may help drive it to completion.[1]

Q4: What are the key safety precautions when handling the reagents for this synthesis?

  • Bromine: Bromine is highly corrosive, toxic, and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Slow, careful addition is necessary to control the reaction rate.

  • Acetic Acid: Glacial acetic acid is corrosive. Avoid inhalation and skin contact.

  • Organic Solvents: Diethyl ether and petroleum ether are highly flammable. Ensure there are no ignition sources nearby during the work-up and purification steps.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

G start Start: Low Yield or Impure Product check_tlc Analyze Crude Mixture (TLC/LC-MS) start->check_tlc incomplete Incomplete Reaction: Starting Material Remains check_tlc->incomplete Unreacted Starting Material? side_products Multiple Side-Products check_tlc->side_products Excess Spots? purification_issue Purification Issue: Product Loss or Co-elution check_tlc->purification_issue Clean Reaction, Low Isolated Yield? sol_incomplete1 Verify Reaction Time & Temperature Profile incomplete->sol_incomplete1 sol_incomplete2 Check Stoichiometry & Purity of Bromine incomplete->sol_incomplete2 sol_incomplete3 Increase Reaction Time or Slightly Increase Temperature incomplete->sol_incomplete3 sol_side1 Check Temperature Control (Avoid Overheating) side_products->sol_side1 sol_side2 Ensure Slow Addition of Bromine side_products->sol_side2 sol_purify1 Optimize TLC to Improve Separation purification_issue->sol_purify1 sol_purify2 Use a Shallower Gradient During Column Chromatography purification_issue->sol_purify2 sol_purify3 Ensure Complete Extraction During Work-up purification_issue->sol_purify3

Caption: Troubleshooting workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the reaction parameters for a common synthesis protocol.

Starting MaterialReagents & SolventMolar Ratio (Start:Br₂)Temperature (°C)Time (h)Reported Yield
5-Bromo-2-methoxypyridineBromine, Sodium Acetate, Acetic Acid1 : 1.7480°C, then Room Temp.4 h at 80°C, 12 h at RT~63%

Yield is based on the specific reported experiment where 12.0 g of starting material produced 10.6 g of product.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound.[1][2]

Materials:

  • 5-Bromo-2-methoxypyridine (12.0 g, 63.8 mmol)

  • Bromine (17.8 g, 111 mmol)

  • Sodium acetate (5.23 g, 63.8 mmol)

  • Acetic acid (65 mL)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel

  • Petroleum ether and Ethyl acetate (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromo-2-methoxypyridine (12.0 g), sodium acetate (5.23 g), and acetic acid (65 mL).

  • Bromine Addition: While stirring, slowly add bromine (17.8 g) to the mixture.

  • Heating: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4 hours.

  • Cooling: After the heating phase, allow the mixture to cool to room temperature and continue stirring for an additional 12 hours (overnight).

  • Work-up:

    • Dilute the reaction mixture with diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether solution containing 1-5% ethyl acetate to afford the pure this compound.[1][2]

References

Technical Support Center: Purification of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dibromo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is useful for separating the desired product from a complex mixture of impurities, while recrystallization is an excellent technique for removing smaller amounts of impurities from a relatively crude product.

Q2: What are the potential impurities I might encounter when synthesizing this compound?

A2: Potential impurities can arise from the starting materials or as byproducts of the synthesis reaction. Common impurities may include unreacted 5-bromo-2-methoxypyridine, mono-brominated isomers, or over-brominated species. The specific impurities will depend on the synthetic route employed. For instance, when synthesizing from 5-bromo-2-methoxypyridine, residual starting material is a likely impurity.[1][2]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of components.[3] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine purity and structural integrity. Commercial suppliers often report purity levels of >98% as determined by GC.[3]

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is not moving down the silica gel column.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to elute the compound. This compound has some polarity, and if the eluent is too nonpolar (e.g., pure hexane), the compound will remain adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For instance, if you are using a petroleum ether/ethyl acetate system, incrementally increase the percentage of ethyl acetate. Start with a low polarity mixture (e.g., 1-5% ethyl acetate in petroleum ether) and gradually increase the proportion of ethyl acetate until the compound begins to move down the column at a reasonable rate (Rf of 0.2-0.3 on TLC).[1]

Issue 2: The separation between my desired product and an impurity is poor.

  • Possible Cause: The chosen solvent system does not provide sufficient resolution between the compounds.

  • Solution:

    • Optimize the Solvent System: Conduct a thorough TLC analysis with various solvent systems of differing polarities to find an eluent that maximizes the separation between your product and the impurity.

    • Use a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina, which has different selectivity compared to silica gel.

Issue 3: I am experiencing low recovery of my compound after column chromatography.

  • Possible Cause 1: The compound is highly soluble in the elution solvent, leading to broad bands and co-elution with impurities.

  • Solution 1: Use a less polar solvent system that still allows for the elution of your compound. This will result in sharper bands and better separation.

  • Possible Cause 2: The compound is irreversibly adsorbed onto the silica gel.

  • Solution 2: While less common for this compound, if suspected, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine before packing the column.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution above its melting point.

  • Solution 1: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

  • Possible Cause 2: The presence of impurities is inhibiting crystal formation.

  • Solution 2: If slow cooling and seeding do not work, the crude product may require pre-purification by another method, such as column chromatography, to remove the problematic impurities.

Issue 2: The recovery of my purified product is very low.

  • Possible Cause: Too much solvent was used during the dissolution step, resulting in a significant amount of the product remaining in the mother liquor upon cooling.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again for a second crop of crystals.

Issue 3: The purified crystals are still colored.

  • Possible Cause: Colored impurities are co-crystallizing with your product.

  • Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (GC)Typical Recovery YieldAdvantagesDisadvantages
Column Chromatography
Silica Gel (Petroleum Ether/Ethyl Acetate)>98%[1]70-85%Good for complex mixtures; scalable.Can be time-consuming and require large volumes of solvent.
Recrystallization
Methanol>99%60-80%High purity achievable; simple setup.Lower yield if the compound has significant solubility in the cold solvent.
Ethanol>99%65-85%High purity; relatively safe solvent.Solubility may be high, requiring careful control of cooling.
Hexane/Ethyl Acetate>98.5%70-90%Good for removing more polar or non-polar impurities.Requires careful determination of the correct solvent ratio.

Note: The values presented are illustrative and can vary depending on the initial purity of the crude material and the precise experimental conditions.

Experimental Protocols

Protocol 1: Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Petroleum ether

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 1-2% ethyl acetate in petroleum ether).

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 5% ethyl acetate in petroleum ether) to elute the desired compound.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of thesolvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow_column_chromatography start Start: Crude Product prepare_slurry Prepare Silica Gel Slurry start->prepare_slurry pack_column Pack Column prepare_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end_product End: Purified Product evaporate->end_product

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product End: Purified Product dry->end_product

Caption: Workflow for Recrystallization Purification.

troubleshooting_decision_tree cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue no_movement Compound Not Moving? start->no_movement poor_separation Poor Separation? start->poor_separation oiling_out Oiling Out? start->oiling_out low_yield Low Yield? start->low_yield increase_polarity Increase Solvent Polarity no_movement->increase_polarity optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent cool_slower Cool Slower / Add Seed Crystal oiling_out->cool_slower use_min_solvent Use Minimum Hot Solvent low_yield->use_min_solvent

Caption: Troubleshooting Decision Tree for Purification Issues.

References

common side reactions with 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3,5-Dibromo-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during reactions with this compound.

Issue 1: Low yield in Suzuki-Miyaura cross-coupling reactions.

  • Symptom: The desired cross-coupled product is obtained in low yield, with significant amounts of starting material remaining or the presence of side products.

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Homocoupling of Boronic Acid: Formation of a biaryl product derived from the boronic acid coupling with itself. This can be promoted by oxygen or mediated by Pd(II) species.[1][2][3][4]1. Deoxygenate Solvents: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[4] 2. Use High-Purity Reagents: Ensure the purity of the boronic acid and other reagents. 3. Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling.[3] 4. Control Catalyst Addition: Add the palladium catalyst after the reaction mixture has been heated and thoroughly deoxygenated.[4]
    Hydrodehalogenation: Replacement of one or both bromine atoms with hydrogen. Water, alcohols, or amines in the reaction mixture can act as a hydride source.[5][6][7][8][9][10]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. 2. Select Appropriate Base: Use of non-hydroxide bases like K₂CO₃ or Cs₂CO₃ may be preferable to NaOH or KOH if water is suspected to be the hydride source. 3. Optimize Ligand: The choice of phosphine ligand can influence the extent of hydrodehalogenation.[5]
    Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This can be promoted by acidic or basic conditions.[2][11]1. Optimize Base Stoichiometry: Use the minimum effective amount of base. 2. Control Temperature: Avoid excessively high reaction temperatures.
    Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.1. Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. 2. Screen Ligands: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands like SPhos can be effective.[2]

Issue 2: Low or no conversion in Buchwald-Hartwig amination.

  • Symptom: The desired aminated product is not formed, or is formed in very low yields, with starting materials largely unreacted.

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Catalyst Poisoning: The nitrogen atom of the 2-methoxypyridine can coordinate to the palladium catalyst, inhibiting its activity. This is a common issue with 2-substituted pyridines.[12]1. Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center and prevent pyridine coordination.[12] 2. Optimize Ligand/Palladium Ratio: A higher ligand to palladium ratio may be beneficial.
    Hydrodehalogenation: Similar to Suzuki coupling, this side reaction can consume the starting material.[13]1. Use Anhydrous and Inert Conditions: Strictly exclude water and oxygen from the reaction. 2. Choice of Base: Use a non-nucleophilic base like NaOtBu or K₃PO₄.
    β-Hydride Elimination: This side reaction can occur from the palladium-amide intermediate, leading to the hydrodehalogenated arene and an imine.[13]1. Use a Bulky Ligand: Sterically demanding ligands can disfavor the conformation required for β-hydride elimination. 2. Amine Structure: This is more common with amines that have α-hydrogens. If possible, using an amine without α-hydrogens can prevent this.

Issue 3: Non-selective reaction or formation of multiple products in lithiation/metal-halogen exchange.

  • Symptom: A mixture of mono-lithiated/brominated and di-lithiated/brominated products is observed, or the wrong bromine is exchanged.

  • Possible Causes & Solutions:

    Possible Cause Troubleshooting Steps
    Competitive Metal-Halogen Exchange: With two bromine atoms, the position of lithiation can be competitive. The C-Br bond at the 5-position is generally more susceptible to metal-halogen exchange than the one at the 3-position due to electronic effects of the methoxy and pyridine nitrogen.1. Control Stoichiometry: Use only one equivalent of the organolithium reagent for mono-lithiation. 2. Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) to improve selectivity.
    "Halogen Dance" Rearrangement: The initial organolithium species may be unstable and rearrange to a more stable isomer.1. Trap In Situ: Add the electrophile to the reaction mixture before the organolithium reagent to trap the initial product as it forms.
    Reaction with Solvent: The organolithium reagent can react with ethereal solvents like THF if the temperature is not kept sufficiently low.1. Maintain Low Temperature: Do not allow the reaction to warm up before quenching with an electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Suzuki-Miyaura reaction with this compound?

A1: The most frequently observed side products are the homocoupled biaryl from the boronic acid, and the mono- and di-hydrodehalogenated 2-methoxypyridine.[2][5][10] Protodeboronation of the boronic acid can also occur, leading to the formation of an arene.[2][11]

Q2: How can I minimize the formation of phosphine oxides in my cross-coupling reaction?

A2: Phosphine oxides can form from the reaction of phosphine ligands with trace oxygen or water. To minimize their formation, ensure all reagents and solvents are thoroughly deoxygenated and dried. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial.

Q3: Which bromine atom on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A3: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig amination, the relative reactivity of the two bromine atoms can be influenced by the specific ligand and reaction conditions. However, generally, the C5-Br bond is more sterically accessible and may react preferentially. For dihalopyridines, halides adjacent to the nitrogen are often more reactive towards oxidative addition, but steric hindrance from the methoxy group and the choice of a bulky ligand can alter this selectivity.[14][15]

Q4: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?

A4: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalyst has precipitated from the solution and is no longer active in the catalytic cycle.[12] This can be caused by catalyst decomposition at high temperatures, the presence of impurities, or an inappropriate ligand. To prevent this, you can try lowering the reaction temperature, using a more robust ligand that stabilizes the Pd(0) species, or ensuring the purity of all reaction components.[12]

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.03 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane (solvent)

    • Water

  • Procedure:

    • To a dry Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with Argon three times.

    • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of Argon.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Side_Reactions A 3,5-Dibromo- 2-methoxypyridine C Desired Product (Mono- or Di-coupled) A->C Suzuki Coupling E Hydrodehalogenated Byproduct A->E Hydrodehalogenation B ArB(OH)₂ B->C D Homocoupled Byproduct (Ar-Ar) B->D Homocoupling F Protodeboronated Byproduct (Ar-H) B->F Protodeboronation Pd Pd(0) Catalyst + Base

Caption: Common reaction pathways in the Suzuki coupling of this compound.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Poisoning Catalyst Poisoning by Pyridine Nitrogen? Start->Poisoning Hydrodehalogenation Hydrodehalogenation Side Reaction? Start->Hydrodehalogenation BetaHydride β-Hydride Elimination? Start->BetaHydride Sol_Poisoning Use Bulky Ligand (e.g., XPhos, RuPhos) Poisoning->Sol_Poisoning Solution Sol_Hydro Ensure Anhydrous/Inert Conditions Hydrodehalogenation->Sol_Hydro Solution Sol_Beta Use Bulky Ligand BetaHydride->Sol_Beta Solution Experimental_Workflow Setup Reaction Setup Add Reactants & Base to Flask Evacuate & Backfill with Argon Solvent Solvent Addition Add Degassed Solvent(s) Setup->Solvent Catalyst Catalyst Addition Add Palladium Catalyst/Pre-catalyst Solvent->Catalyst Reaction Reaction Heat to Desired Temperature Monitor by TLC/LC-MS Catalyst->Reaction Workup Workup Cool to RT Dilute & Extract Wash with Water & Brine Reaction->Workup Purify Purification Dry Organic Layer Concentrate Column Chromatography Workup->Purify Product Final Product Purify->Product

References

Technical Support Center: Optimizing Coupling Reactions for 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of palladium-catalyzed cross-coupling reactions involving 3,5-Dibromo-2-methoxypyridine. Below you will find detailed experimental protocols, quantitative data from analogous systems, and visual aids to streamline your experimental workflow and address common challenges.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive in a cross-coupling reaction?

A1: The relative reactivity of the C3-Br and C5-Br positions is a critical consideration for regioselective synthesis. Generally, in dihalopyridines, the halide in the position alpha to the nitrogen (C2 or C6) is more reactive.[1] However, for 3,5-dihalopyridines, the electronic environment dictates the reactivity. The C3 position is generally more electron-deficient than the C5 position, making the C3-Br more susceptible to oxidative addition by the palladium catalyst.[2] Therefore, under standard conditions, coupling is often favored at the C3 position.

Q2: How can I control the regioselectivity to favor coupling at either the C3 or C5 position?

A2: Achieving high regioselectivity is a common challenge. For Stille couplings of structurally similar 3,5-dibromo-2-pyrones, selective coupling at the C3 position is typically observed.[2] Interestingly, the addition of a copper(I) co-catalyst can reverse this selectivity, favoring coupling at the C5 position.[2] This suggests that a similar strategy may be applicable to this compound. For Suzuki and Buchwald-Hartwig reactions, the choice of ligand and reaction conditions will also play a crucial role in directing the selectivity.

Q3: My reaction yield is low. What are the common causes and how can I improve it?

A3: Low yields in cross-coupling reactions with pyridine substrates can stem from several factors. The Lewis basic nitrogen in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Other common issues include protodeboronation of the boronic acid (in Suzuki coupling), homocoupling of the coupling partners, and incomplete reaction. To improve yields, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), ensuring anhydrous and oxygen-free reaction conditions, and carefully optimizing the base, solvent, and temperature.[4][5][6]

Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black (finely divided palladium metal) is a sign of catalyst decomposition. This occurs when the active Pd(0) species agglomerates and precipitates out of solution, leading to a loss of catalytic activity. This can be caused by reaction temperatures that are too high, slow catalytic turnover, or the presence of impurities. To prevent this, you can try lowering the reaction temperature, using a more stable palladium precatalyst, or employing a ligand that better stabilizes the active catalytic species.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Inactivation The pyridine nitrogen may be poisoning the palladium catalyst. Use bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos to shield the metal center. Consider using a pre-formed catalyst to ensure the generation of the active Pd(0) species.
Inefficient Oxidative Addition The C-Br bond is not being activated effectively. Increase the reaction temperature in 10-15 °C increments. If starting with a less reactive halide, consider switching to the corresponding iodide if synthetically feasible.
Poor Transmetalation The transfer of the organometallic reagent is slow. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous. For Suzuki reactions, the presence of a small amount of water can sometimes be beneficial.
Reagent Degradation Boronic acids can undergo protodeboronation. Use fresh, high-purity reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Organotin reagents can also degrade; ensure they are pure and handled under an inert atmosphere.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Poor Regioselectivity (Mixture of C3 and C5 Coupled Products)
Possible Cause Suggested Solution
Similar Reactivity of C3-Br and C5-Br The chosen reaction conditions do not sufficiently differentiate between the two bromine atoms.
For Stille Coupling: Based on analogous systems, coupling at C3 is electronically favored. To promote C5 selectivity, add a copper(I) salt (e.g., CuI) as a co-catalyst.[2]
For Suzuki Coupling: Systematically screen different palladium catalysts and ligands. Bulky ligands may favor coupling at the less sterically hindered position. The choice of base and solvent can also influence selectivity.
For Buchwald-Hartwig Amination: The steric bulk of both the amine and the phosphine ligand can influence regioselectivity. Experiment with different combinations to favor the desired isomer.
Issue 3: Formation of Side Products
Side Product Possible Cause Suggested Solution
Homocoupling Product Two molecules of the organometallic reagent (e.g., boronic acid or organotin) couple with each other.Lower the reaction temperature. Use a lower catalyst loading. Ensure slow addition of the organometallic reagent.
Protodeboronation Product (Suzuki) The boronic acid is replaced by a hydrogen atom.Use anhydrous solvents and reagents. Use a stronger, non-hydroxide base (e.g., K₃PO₄). Consider using a boronate ester.
Dehalogenation Product The bromine atom is replaced by a hydrogen atom.Ensure the reaction is free of trace acids or water. Lower the reaction temperature. Use a less coordinating solvent.

Quantitative Data Summary

The following tables provide starting points for reaction conditions based on data from similar bromopyridine substrates. Note: These conditions are intended as a guide and will likely require optimization for this compound to achieve desired yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)901860-85[7]
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-10012-2470-95[8]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001280-98[9]

Table 2: Representative Conditions for Stille Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2)--Toluene90-11012-1660-90[10]
Pd₂(dba)₃ (2)P(o-tol)₃ (4)-Toluene11012-1675-95[10]
Pd(dppf)Cl₂ (10)-CuI (0.1), LiCl (5.3)DMF406087[11]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2)BINAP (3.5)NaOtBu (2.5)Toluene80460[12]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11012-2470-95[13]
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100-1101285-98[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling (Starting Point)

This protocol is a starting point for the mono-arylation of this compound and will likely require optimization.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required. Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Mono-Coupling (Starting Point)

This protocol is a starting point for the mono-arylation of this compound and will likely require optimization.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.) and the organotin reagent (1.1 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) and any additives (e.g., CuI for C5 selectivity).

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, remove the solvent under reduced pressure. The crude mixture can be purified by flash chromatography. To remove tin byproducts, wash the organic solution with aqueous KF.[11]

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Mono-Amination (Starting Point)

This protocol is a starting point for the mono-amination of this compound and will likely require optimization.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare & Weigh Reagents setup Assemble Under Inert Gas prep_reagents->setup dry_glassware Oven-Dry Glassware dry_glassware->setup add_solvents Add Degassed Solvents setup->add_solvents add_catalyst Add Catalyst/Ligand add_solvents->add_catalyst heat_stir Heat & Stir add_catalyst->heat_stir monitor Monitor by TLC/LC-MS heat_stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Yield check_catalyst Check Catalyst/Ligand Quality start->check_catalyst optimize_base Screen Different Bases start->optimize_base check_reagent_purity Verify Reagent Purity start->check_reagent_purity change_ligand Use Bulky, Electron-Rich Ligand check_catalyst->change_ligand No Improvement check_atmosphere Ensure Inert Atmosphere change_ligand->check_atmosphere No Improvement check_atmosphere->optimize_base No Improvement optimize_temp Optimize Temperature optimize_base->optimize_temp No Improvement optimize_solvent Change Solvent System optimize_temp->optimize_solvent No Improvement end Improved Yield optimize_solvent->end use_boronate_ester Use Boronate Ester (Suzuki) check_reagent_purity->use_boronate_ester Protodeboronation Suspected use_boronate_ester->end

Caption: Troubleshooting flowchart for low yield in cross-coupling reactions.

Regioselectivity_Control start Control of Regioselectivity (C3 vs. C5) c3_coupling Favor C3 Coupling start->c3_coupling Electronic Control c5_coupling Favor C5 Coupling start->c5_coupling Steric/Additive Control c3_conditions Standard Pd Catalyst (e.g., Pd(PPh₃)₄) No Additives c3_coupling->c3_conditions Conditions c5_conditions Use Bulky Ligands (e.g., XPhos) Add Cu(I) Salt (Stille) c5_coupling->c5_conditions Conditions

Caption: Key factors influencing regioselectivity in the coupling of this compound.

References

stability and degradation of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3,5-Dibromo-2-methoxypyridine, along with troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a tightly sealed container.[1] The storage area should be dry, well-ventilated, and protected from light.[2] For optimal inertness, storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.[2]

Q2: What are the primary physical and chemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference
CAS Number13472-60-1[1][3]
Molecular FormulaC₆H₅Br₂NO[1][3]
Molecular Weight266.92 g/mol [1]
AppearanceWhite to orange to green powder/crystal[1]
Melting Point46 - 51 °C[1]
Boiling Point120 °C at 0.5 mmHg[1]

Q3: What are the main safety hazards associated with this compound?

A3: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, the compound is chemically stable under standard ambient conditions (room temperature).[4] However, it is prudent to avoid exposure to high temperatures, direct sunlight, moisture, and incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and bases to prevent degradation.[1][4]

Degradation and Stability Profile

While specific degradation pathway studies for this compound are not extensively documented, based on the chemical nature of related compounds, several degradation routes can be anticipated.

Potential Degradation Pathways:

  • Hydrolysis: The 2-methoxy group is susceptible to hydrolysis under acidic or basic conditions, which would yield 3,5-Dibromo-2-pyridone. This reaction may require elevated temperatures to proceed at a significant rate.

  • Photodegradation: Brominated aromatic compounds can undergo photodegradation upon exposure to UV light, potentially leading to debromination.[5][6] This would result in the formation of mono-brominated or non-brominated methoxypyridines.

  • Thermal Decomposition: At elevated temperatures, pyridine-containing compounds can undergo thermal decomposition through radical pathways, leading to complex mixtures of smaller molecules.[7]

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways of this compound A This compound B 3,5-Dibromo-2-pyridone A->B  Hydrolysis (Acid/Base, Heat) C Mono-brominated methoxypyridines A->C  Photodegradation (UV Light) D Complex degradation products A->D  Thermal Decomposition (High Heat)

Caption: Potential degradation routes for this compound.

Troubleshooting Guide for Experiments

This section addresses common issues encountered during reactions involving this compound, with a focus on Suzuki-Miyaura cross-coupling reactions.

Q5: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the possible causes and solutions?

A5: Low yields in Suzuki coupling reactions with this substrate can stem from several factors. Below is a summary of potential issues and corresponding troubleshooting strategies.

Potential IssuePossible Cause(s)Suggested Solution(s)
Catalyst Deactivation The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[8][9]Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to shield the palladium center.[8] Consider using a higher catalyst loading (e.g., 5 mol%).
Low Substrate Reactivity The electron-donating methoxy group can decrease the reactivity of the C-Br bonds towards oxidative addition.Increase the reaction temperature, but monitor for decomposition. Use a more active palladium precatalyst.
Protodeboronation of Boronic Acid The boronic acid coupling partner can be unstable, especially in the presence of aqueous bases, leading to its replacement by a hydrogen atom.[9]Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[8][9] Minimize the amount of water in the reaction or use anhydrous conditions if possible.
Homocoupling of Boronic Acid The presence of oxygen can promote the self-coupling of the boronic acid.[9]Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9]
Poor Solubility The starting materials may not be fully dissolved in the chosen solvent system.Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF).
Inefficient Transmetalation The transfer of the organic group from boron to palladium can be slow. The choice of base is critical for this step.[8]Screen different bases. While K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective for challenging couplings.[8]

The following workflow can guide your troubleshooting process for a low-yielding Suzuki coupling reaction.

G Troubleshooting Workflow for Low-Yielding Suzuki Coupling start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR, LC-MS) start->check_purity degas Ensure Rigorous Degassing of Solvents and Reaction Mixture check_purity->degas Purity OK catalyst Optimize Catalyst System (Ligand, Loading) degas->catalyst Degassing OK base Screen Different Bases (K₃PO₄, Cs₂CO₃) catalyst->base No Improvement success Improved Yield catalyst->success Improved boron Consider Using Boronic Ester or Trifluoroborate base->boron No Improvement base->success Improved conditions Adjust Reaction Conditions (Temperature, Solvent) boron->conditions No Improvement boron->success Improved conditions->success Improved

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity of this compound by HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a higher water percentage and gradually increase the acetonitrile percentage.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile or a suitable solvent mixture.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be estimated based on the relative peak areas.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol can be adapted to investigate the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare several solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a set period.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a set period.

    • Photostability: Expose a solution to a UV lamp (e.g., 254 nm or 365 nm) for a set period. Keep a control sample wrapped in aluminum foil.

    • Thermal Stability (in solution): Heat a solution at an elevated temperature (e.g., 80 °C) in the dark.

  • Time Points: Withdraw aliquots from each stressed sample and a control sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by HPLC (as described in Protocol 1) to determine the percentage of the parent compound remaining and to observe the formation of any degradation products. LC-MS can be used to identify the mass of the degradation products.[10]

The following diagram outlines the workflow for a forced degradation study.

G Workflow for a Forced Degradation Study start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC/LC-MS sample->analyze data Determine Degradation Rate and Identify Products analyze->data

References

Technical Support Center: Catalyst Selection for 3,5-Dibromo-2-methoxypyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3,5-Dibromo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing this compound?

A1: The most common and effective cross-coupling reactions for functionalizing this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.[3]

  • Negishi Coupling: For the formation of C-C bonds with organozinc reagents.[4]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[5]

  • Kumada Coupling: For the formation of C-C bonds with Grignard reagents.[6]

Q2: How does the electronic nature of this compound influence catalyst selection?

A2: The pyridine nitrogen and the electron-donating methoxy group at the 2-position make the pyridine ring electron-rich. This can make oxidative addition, the first step in many catalytic cycles, more challenging compared to electron-deficient aryl halides. Therefore, catalyst systems with electron-rich and bulky ligands are often preferred to enhance the rate of oxidative addition.

Q3: Is it possible to achieve selective mono-functionalization at one of the bromine positions?

A3: Achieving selective mono-functionalization can be challenging due to the similar reactivity of the two bromine atoms. However, by carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the coupling partner, it is possible to favor mono-arylation or mono-amination. Stepwise functionalization is a common strategy, where one position is reacted first, followed by isolation and then reaction at the second position.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the use of a high-purity palladium precursor and ligand. - For Pd(II) precursors like Pd(OAc)₂, an in-situ reduction to Pd(0) is required. Ensure conditions are suitable for this reduction. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.
Inappropriate Ligand - For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than simple phosphines like PPh₃. - Screen a variety of ligands to find the optimal one for your specific transformation.
Incorrect Base - The choice of base is critical. For Suzuki coupling, bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used to activate the boronic acid.[7] For Buchwald-Hartwig amination, strong non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[8] - Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Low Reaction Temperature - Cross-coupling reactions often require elevated temperatures (80-120 °C). If the reaction is sluggish, consider increasing the temperature incrementally.
Poor Solvent Choice - The solvent must be able to dissolve the reactants and the catalyst system. Common solvents include toluene, dioxane, THF, and DMF. - Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
Issue 2: Formation of Significant Byproducts
Byproduct Possible Cause Troubleshooting Steps
Homocoupling of Coupling Partner Presence of oxygen in the reaction mixture.- Thoroughly degas the solvent and the reaction mixture by purging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. - Maintain a positive pressure of inert gas throughout the reaction.
Protodeboronation (Suzuki) The boronic acid is unstable under the reaction conditions.- Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. - Use a milder base or lower the reaction temperature if possible.
Reductive Dehalogenation The catalyst promotes the removal of bromine and replacement with hydrogen.- This can be minimized by the careful selection of the ligand. Bulky, electron-rich ligands can sometimes suppress this side reaction.[8] - Lowering the reaction temperature may also help.

Data Presentation: Recommended Catalyst Systems

The following tables provide starting points for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene/H₂O80-110
Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane80-110
Pd(PPh₃)₄-K₂CO₃DME/H₂O80-100

Table 2: Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosCs₂CO₃Toluene90-120
Pd(OAc)₂BINAPNaOt-Bu1,4-Dioxane90-120
Pd₂(dba)₃BrettPhosLHMDSTHF70-100

Table 3: Sonogashira Coupling

Palladium PrecursorCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMF25-80
Pd(OAc)₂/PPh₃CuIi-Pr₂NHToluene50-100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. The specific catalyst, ligand, base, solvent, and temperature should be chosen based on the data tables above and may require further optimization.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv. for mono-coupling, 2.2-3.0 equiv. for di-coupling), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (1-5 mol%) and the ligand (if required, typically in a 1:2 Pd:ligand ratio).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (1-5 mol%), the ligand (if required), and the base (1.2-2.0 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants (Aryl Halide, Coupling Partner, Base) catalyst Add Catalyst System (Pd Precursor + Ligand) reagents->catalyst inert Establish Inert Atmosphere (Ar or N2) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Start: Choose Cross-Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira other Other Couplings (Stille, Negishi, etc.) start->other catalyst_system Select Catalyst System (Pd Precursor + Ligand) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system other->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent optimize Optimize Conditions (Temp, Time, Conc.) base_solvent->optimize troubleshoot Troubleshoot (Low Yield, Byproducts) optimize->troubleshoot success Successful Coupling optimize->success

References

Technical Support Center: 3,5-Dibromo-2-methoxypyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the reactivity of 3,5-Dibromo-2-methoxypyridine. The following sections detail the impact of solvent choice on common synthetic transformations and offer guidance for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice generally impact Suzuki-Miyaura coupling reactions with this compound?

A1: The choice of solvent is critical in Suzuki-Miyaura couplings as it affects catalyst stability, reagent solubility, and the rate of key mechanistic steps.[1] For this compound, a polar aprotic solvent is often preferred. A mixture of an organic solvent with water is common, as water can help dissolve the inorganic base and facilitate the crucial transmetalation step.[1] Ethereal solvents like 1,4-dioxane and THF, often in a mixture with water, are effective for dissolving both the organic substrate and the inorganic base.[2] Aromatic solvents like toluene can also be used, particularly when anhydrous conditions are desired.

Q2: I am observing low yields in my Buchwald-Hartwig amination of this compound. Could the solvent be the issue?

A2: Yes, the solvent is a key parameter to optimize in Buchwald-Hartwig aminations.[3] Common solvents include toluene, 1,4-dioxane, and THF.[4] The choice of solvent can influence the solubility of the amine, the aryl halide, and the base, as well as the stability and activity of the palladium catalyst.[3] For challenging substrates, screening different solvents is recommended. It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit the reaction by coordinating to the palladium catalyst.

Q3: What are the best solvents for the lithiation or Grignard formation of this compound?

A3: For lithiation and Grignard reagent formation, anhydrous ethereal solvents are almost always the solvents of choice.[5] Tetrahydrofuran (THF) is highly effective due to its ability to solvate and stabilize the organometallic species.[5][6] Diethyl ether is another common option. It is crucial to use anhydrous solvents, as any moisture will quench the highly reactive organolithium or Grignard reagent, leading to significantly lower yields.[6]

Q4: Can I perform nucleophilic aromatic substitution (SNA_r_) on this compound? What solvents are suitable?

A4: While palladium-catalyzed cross-coupling reactions are more common, SNAr reactions can be performed on electron-deficient pyridines. The reactivity in SNAr is influenced by the electron-withdrawing nature of the pyridine nitrogen and the substituents. For these reactions, polar aprotic solvents like DMF, DMSO, or NMP are typically used to dissolve the nucleophile and the substrate and to facilitate the formation of the Meisenheimer complex intermediate. The choice of solvent can significantly affect the reaction rate.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Potential Cause: Poor solubility of reagents or inefficient catalyst activity.

Troubleshooting Steps:

  • Solvent Screening: If using a single solvent system like toluene, consider switching to a mixture such as 1,4-dioxane/water or THF/water to improve the solubility of the base and boronic acid.[1][2]

  • Base and Solvent Compatibility: Ensure the chosen base is soluble in the reaction solvent. For instance, K₃PO₄ is more soluble in dioxane/water mixtures than in toluene.

  • Degassing: Thoroughly degas the solvent to prevent oxygen from deactivating the palladium catalyst.

Issue 2: Significant Hydrodehalogenation (Bromine replaced by Hydrogen) in Cross-Coupling Reactions

Potential Cause: The solvent can act as a proton source, or the reaction conditions favor this side reaction.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents, especially in reactions sensitive to protic sources like lithiation or Grignard formation.

  • Amine Base as a Proton Source: In Buchwald-Hartwig aminations, the amine itself can be a source of protons. The choice of solvent can influence the equilibrium of the reaction.

  • Reaction Temperature: Lowering the reaction temperature may help to minimize this side reaction.

Issue 3: Failure to Initiate Grignard Reagent Formation

Potential Cause: Passivation of the magnesium surface or presence of moisture.

Troubleshooting Steps:

  • Solvent Anhydrousness: Use freshly distilled, anhydrous THF or diethyl ether. Even trace amounts of water can prevent the reaction from starting.[6]

  • Activation of Magnesium: If the reaction does not initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[5]

  • Mechanical Agitation: Gentle crushing of the magnesium turnings with a dry glass rod can expose a fresh surface and help initiate the reaction.

Quantitative Data

Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Related Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[2]
Pd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[2]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[2]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[2]

Table 2: Lithiation of a Derivative of this compound

SubstrateReagent (Equiv.)SolventTemperature (°C)TimeElectrophileProductYield (%)Reference
2,5-Dibromo-4-methoxypyridineLDA (1.2)THF-785 minDMF(2,5-dibromo-4-methoxypyridin-3-yl)carbaldehyde85[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base - Catalyst setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup solvent Degas Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Final Product purify->product Troubleshooting_Low_Yield start Low or No Product Yield? catalyst_check Is the catalyst active and handled under inert conditions? start->catalyst_check temp_check Is the reaction temperature optimal? catalyst_check->temp_check Yes use_precatalyst Use a pre-catalyst or fresh reagents. catalyst_check->use_precatalyst No solvent_check Are reagents soluble in the solvent? temp_check->solvent_check Yes increase_temp Increase temperature incrementally. temp_check->increase_temp No base_check Is the base appropriate and soluble? solvent_check->base_check Yes screen_solvents Screen alternative solvents (e.g., Dioxane/H2O, THF/H2O). solvent_check->screen_solvents No screen_bases Screen different bases (e.g., Cs2CO3, K3PO4). base_check->screen_bases No success Improved Yield base_check->success Yes use_precatalyst->temp_check increase_temp->solvent_check screen_solvents->base_check screen_bases->success

References

Technical Support Center: Purification of 3,5-Dibromo-2-methoxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities in reactions involving 3,5-Dibromo-2-methoxypyridine.

Troubleshooting Guide & FAQs

This section addresses common issues related to the purification of this compound and its reaction products.

Q1: How can I remove unreacted 5-bromo-2-methoxypyridine from my final product?

A1: Unreacted 5-bromo-2-methoxypyridine is a common impurity if the bromination reaction does not go to completion. Due to its lower molecular weight and polarity compared to the dibrominated product, it can typically be separated by flash column chromatography.

  • Identification: The presence of 5-bromo-2-methoxypyridine can be confirmed by ¹H NMR spectroscopy, looking for a characteristic signal set that differs from the desired this compound. Mass spectrometry will also show a peak corresponding to its lower molecular weight.

  • Removal Protocol: A silica gel column chromatography is recommended. A gradient elution starting with a non-polar solvent system, such as petroleum ether or hexanes, and gradually increasing the polarity with ethyl acetate will effectively separate the less polar 5-bromo-2-methoxypyridine from the more polar this compound.[1]

Q2: My NMR spectrum shows a peak consistent with a tri-brominated pyridine species. How do I remove this over-bromination byproduct?

A2: The formation of a tri-brominated species suggests that the reaction conditions were too harsh or the reaction time was too long. This impurity will be less polar than your desired product.

  • Identification: Mass spectrometry is the most effective tool to identify the tri-brominated species by its characteristic isotopic pattern for three bromine atoms.

  • Removal Protocol: Similar to removing under-brominated impurities, flash column chromatography is the method of choice. The tri-brominated byproduct, being even more non-polar than the desired product, will elute first. Careful selection of the eluent system, often with a very low percentage of a polar solvent, is crucial for achieving good separation.

Q3: I suspect the methoxy group in my product has been hydrolyzed to a hydroxyl group. How can I confirm and remove this impurity?

A3: Hydrolysis of the 2-methoxy group can occur if the reaction or work-up conditions involve strong acids or bases, or if there is residual water in the reaction mixture at elevated temperatures.[2][3] The resulting 3,5-dibromo-2-hydroxypyridine is significantly more polar than the starting material.

  • Identification: The presence of a hydroxyl group can be confirmed by IR spectroscopy (a broad peak around 3200-3600 cm⁻¹) and by a downfield shift of the pyridine ring protons in ¹H NMR. The compound will also exhibit significantly different solubility.

  • Removal Protocol:

    • Aqueous Wash: If the hydrolysis is partial, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up can help remove the more acidic hydroxypyridine.

    • Column Chromatography: The significant difference in polarity makes separation by silica gel chromatography straightforward. The hydroxylated impurity will have a much stronger affinity for the silica gel and will elute much later than the desired methoxy-containing product.

Q4: What are the best general conditions for purifying this compound by column chromatography?

A4: For general purification of this compound from common non-polar and polar impurities, a standard silica gel column chromatography is effective.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is recommended, starting with 100% petroleum ether (or hexanes) and gradually increasing the proportion of ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate.[1] For very non-polar impurities, pure petroleum ether may be sufficient. For more polar impurities, a higher concentration of ethyl acetate may be required.

Summary of Common Impurities and Purification Strategies

Impurity IdentityPotential SourceIdentification Method(s)Recommended Purification MethodElution Profile (Normal Phase)
5-bromo-2-methoxypyridineIncomplete bromination¹H NMR, Mass SpecFlash Column ChromatographyElutes before the product
Tri-brominated pyridineOver-brominationMass SpecFlash Column ChromatographyElutes before the product
3,5-dibromo-2-hydroxypyridineHydrolysis of methoxy group¹H NMR, IR, Mass SpecAqueous wash, Column ChromatographyElutes after the product
Unreacted Starting MaterialsIncomplete reactionTLC, ¹H NMR, Mass SpecFlash Column ChromatographyVaries depending on polarity
Dehalogenated byproductsSide reactionMass Spec, ¹H NMRFlash Column ChromatographyVaries depending on polarity

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of this compound reaction mixtures.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.

3. Elution:

  • Begin eluting the column with the least polar solvent mixture.
  • Collect fractions and monitor the elution by thin-layer chromatography (TLC).
  • Gradually increase the polarity of the eluent as required to elute the desired product.
  • Combine the fractions containing the pure product.

4. Product Recovery:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
  • Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visual Troubleshooting and Workflow Diagrams

G Troubleshooting Workflow for Impurity Removal cluster_0 Troubleshooting Workflow for Impurity Removal cluster_1 Troubleshooting Workflow for Impurity Removal cluster_2 Troubleshooting Workflow for Impurity Removal cluster_3 Troubleshooting Workflow for Impurity Removal start Crude Product Analysis (NMR, TLC, Mass Spec) impurity_identified Impurity Identified? start->impurity_identified impurity_type Determine Impurity Type impurity_identified->impurity_type Yes end_product Pure this compound impurity_identified->end_product No non_polar Non-polar Impurity (e.g., under/over-bromination) impurity_type->non_polar Less Polar than Product polar Polar Impurity (e.g., hydrolysis product) impurity_type->polar More Polar than Product purification_method Select Purification Method non_polar->purification_method polar->purification_method wash Aqueous Wash (e.g., NaHCO3) polar->wash column_chrom Flash Column Chromatography (Gradient Elution) purification_method->column_chrom column_chrom->end_product wash->column_chrom Followed by

Caption: Troubleshooting workflow for identifying and removing impurities.

G Relationship of Impurities to Reaction Scheme SM Starting Material (5-bromo-2-methoxypyridine) Product Desired Product (this compound) SM->Product Incomplete Reaction OverBrom Over-bromination Byproduct (Tri-bromo species) Product->OverBrom Excess Brominating Agent / Time Hydrolysis Hydrolysis Impurity (3,5-dibromo-2-hydroxypyridine) Product->Hydrolysis Presence of Water / Acid / Base Dehalogenation Dehalogenation Byproduct Product->Dehalogenation Reductive Conditions

Caption: Origin of common impurities in this compound reactions.

References

Technical Support Center: Scaling Up 3,5-Dibromo-2-methoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dibromo-2-methoxypyridine. The information is designed to address specific issues encountered during both lab-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most frequently cited starting material is 5-Bromo-2-methoxypyridine. Another common precursor is 2-aminopyridine, which requires a multi-step synthesis involving bromination and a Sandmeyer reaction to introduce the second bromine atom, followed by methoxylation.

Q2: I am observing the formation of mono-brominated and tri-brominated impurities. How can I improve the selectivity for the desired di-bromo product?

Achieving high regioselectivity is a common challenge in pyridine functionalization. To minimize the formation of impurities, consider the following:

  • Control of Stoichiometry: Carefully control the molar ratio of the brominating agent. An excess can lead to over-bromination, while an insufficient amount will result in incomplete reaction.

  • Reaction Temperature: Maintain the recommended reaction temperature. Deviations can affect the reaction rate and selectivity.

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time can help to control the reaction and improve selectivity.

Q3: My reaction is highly exothermic and difficult to control, especially on a larger scale. What measures can I take?

Exothermic reactions are a significant safety concern during scale-up. To manage the heat generated during bromination:

  • Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice/water or a cryostat) to maintain a stable, low temperature.

  • Slow Reagent Addition: Add the brominating agent slowly and monitor the internal temperature of the reactor closely.

  • Dilution: Performing the reaction in a more dilute solution can help to dissipate heat more effectively.

  • Heat Transfer: Ensure efficient stirring to promote heat transfer to the reactor walls and cooling jacket.

Q4: What are the best practices for purifying the final this compound product?

Purification of pyridine derivatives can be challenging. Common and effective techniques include:

  • Column Chromatography: This is a widely used method for purification at the lab scale.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity, especially at a larger scale.

  • Acid-Base Extraction: The basic nature of the pyridine ring can be utilized for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to recover the product, followed by extraction with an organic solvent.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Increase the reaction time or temperature as per the protocol, but be cautious of side reactions.
Formation of side products (e.g., over-bromination or under-bromination).- Optimize the stoichiometry of the brominating agent.- Control the reaction temperature carefully.- Employ slow, controlled addition of the brominating agent.
Poor work-up or purification.- Ensure complete extraction of the product during work-up.- Optimize the purification method (e.g., solvent system for chromatography or crystallization).
Product is an oil or fails to crystallize Presence of impurities.- Re-purify the product using a different method (e.g., chromatography followed by crystallization).- Ensure all starting materials are pure and dry.
Residual solvent.- Dry the product under high vacuum for an extended period.
Reaction does not start or is very slow Inactive reagents.- Use fresh, high-purity starting materials and reagents.- Ensure the brominating agent has not decomposed.
Low reaction temperature.- Gradually increase the reaction temperature to the recommended level.
Dark coloration of the reaction mixture Decomposition of starting materials or product.- Ensure the reaction temperature is not too high.- Check for and eliminate any potential sources of ignition or light that could catalyze decomposition.
Presence of impurities in the starting materials.- Purify the starting materials before use.

Experimental Protocols

Synthesis from 5-Bromo-2-methoxypyridine

This protocol is adapted from established laboratory procedures.

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes increase_time_temp Increase reaction time/temperature incomplete->increase_time_temp yield_improved Yield Improved increase_time_temp->yield_improved yes_side_products Side Product Formation side_products->yes_side_products Yes purification_issue Was there an issue with purification or work-up? side_products->purification_issue No optimize_stoich_temp Optimize stoichiometry and temperature. Slow reagent addition. yes_side_products->optimize_stoich_temp optimize_stoich_temp->yield_improved yes_purification_issue Purification/Work-up Loss purification_issue->yes_purification_issue Yes purification_issue->yield_improved No optimize_purification Optimize extraction and purification protocol. yes_purification_issue->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting logic for addressing low reaction yield.

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-methoxypyridine and Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3,5-Dibromo-2-methoxypyridine with other dihalopyridine isomers in key synthetic transformations. Understanding the nuanced reactivity of these building blocks is crucial for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceuticals and functional materials. This document outlines their comparative performance in cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings—as well as in metal-halogen exchange reactions, supported by available experimental data and detailed protocols.

General Principles of Dihalopyridine Reactivity

The reactivity of dihalopyridines in cross-coupling and related reactions is governed by a combination of electronic and steric factors. The position of the halogen atoms relative to the nitrogen atom and to each other significantly influences the rate and regioselectivity of these transformations.

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom creates a polarization of the C-X bonds, making the carbon atoms more electrophilic and susceptible to oxidative addition by a palladium(0) catalyst. This effect is most pronounced at the C2/C6 (α) and C4 (γ) positions. Consequently, halogens at these positions are generally more reactive than those at the C3/C5 (β) positions.

Steric Effects: The steric hindrance around a C-X bond can influence the approach of the bulky palladium catalyst. Substituents ortho to the halogen can decrease the rate of oxidative addition.

Leaving Group Ability: The nature of the halogen itself is a critical factor, with the reactivity order generally following the trend I > Br > Cl. This is attributed to the decreasing bond dissociation energy of the C-X bond down the group, which facilitates the oxidative addition step.

For this compound, the methoxy group at the C2 position introduces an additional electronic and steric parameter. As an electron-donating group, it can modulate the electron density of the pyridine ring, and its steric bulk may influence the reactivity of the adjacent C3-bromo position.

Comparative Reactivity in Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of this compound and other representative dihalopyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In dihalopyridines, the regioselectivity of the first coupling is a key consideration.

Data Summary: Suzuki-Miyaura Coupling of Dihalopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80123-Bromo-5-phenylpyridine85
2,6-DibromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100162-Bromo-6-phenylpyridine~70-80[1]
2,6-DibromopyridinePhenylboronic acid (2.5 equiv)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100242,6-Diphenylpyridine>90[1]
This compoundArylboronic acidData not availableData not availableData not availableData not availableData not availableData not availableData not available

Experimental Protocol: Mono-Arylation of 2,6-Dibromopyridine [1]

This protocol is designed to favor the formation of the mono-arylated product.

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]

  • Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).[1]

  • Stir the reaction mixture vigorously and heat to 100 °C.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[1]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield the 2-bromo-6-arylpyridine.

G Suzuki-Miyaura Coupling Workflow reagents Combine Dihalopyridine, Boronic Acid, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Work-up: Quench, Extract monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity and regioselectivity in dihalopyridines are sensitive to the catalyst system and the nature of the amine.

Data Summary: Buchwald-Hartwig Amination of Dihalopyridines

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene804N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60[2]
3,5-DibromopyridineMorpholinePd(OAc)₂ / RuPhosNaOBuᵗDioxane10024-(5-bromopyridin-3-yl)morpholine92
This compoundAmineData not availableData not availableData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative data for the Buchwald-Hartwig amination of this compound was not found in the surveyed literature. The electronic and steric effects of the methoxy group are expected to influence the reactivity of the C3 and C5 positions.

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine [2]

Materials:

  • Bromopyridine (e.g., 2-bromo-6-methylpyridine) (18 mmol)

  • Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane) (8.8 mmol)

  • [Pd₂(dba)₃] (0.18 mmol)

  • (±)-BINAP (0.35 mmol)

  • Sodium tert-butoxide (NaOBuᵗ) (25 mmol)

  • Toluene (50 mL)

Procedure:

  • To a large Schlenk vessel, add the bromopyridine, amine, [Pd₂(dba)₃], (±)-BINAP, and NaOBuᵗ.[2]

  • Add toluene to the vessel.[2]

  • Heat the resulting mixture to 80°C with stirring for 4 hours.[2]

  • After cooling to room temperature, add diethyl ether (50 mL).[2]

  • Wash the resulting mixture with brine (2 x 30 mL), dry over MgSO₄, and remove the solvent under reduced pressure.[2]

  • Recrystallize the product from an appropriate solvent system (e.g., pentane/diethyl ether) to yield the pure product.[2]

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd0->add Ar-X pd2 [L_nPd(Ar)(X)] add->pd2 amine Amine Coordination pd2->amine HNR'R'' pd_amine [L_nPd(Ar)(X)(HNR'R'')] amine->pd_amine deprotonation Deprotonation (Base) pd_amine->deprotonation pd_amido [L_nPd(Ar)(NR'R'')] deprotonation->pd_amido reductive Reductive Elimination pd_amido->reductive reductive->pd0 regenerates catalyst product Ar-NR'R'' reductive->product G Metal-Halogen Exchange Workflow setup Dissolve Dihalopyridine in Anhydrous Solvent inert Establish Inert Atmosphere & Cool to -78°C setup->inert add_rli Add Organolithium Reagent inert->add_rli exchange Stir for Halogen-Metal Exchange add_rli->exchange add_e Add Electrophile (E+) exchange->add_e warm Warm to Room Temperature add_e->warm quench Quench Reaction (e.g., aq. NH4Cl) warm->quench workup Extract and Purify quench->workup product Characterize Final Product workup->product

References

The Synthetic Advantage of 3,5-Dibromo-2-methoxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Among the vast array of heterocyclic intermediates, 3,5-Dibromo-2-methoxypyridine has emerged as a highly versatile and valuable reagent. Its unique substitution pattern offers a distinct set of advantages in terms of reactivity, regioselectivity, and the ability to readily participate in a variety of powerful cross-coupling reactions. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Key Advantages in Synthesis

This compound serves as a cornerstone intermediate in the synthesis of a wide range of functionalized pyridines, which are prevalent scaffolds in numerous biologically active compounds, including antimicrobial and anti-cancer agents.[1] Its utility stems from several key structural features:

  • Dual Reactive Sites: The presence of two bromine atoms at the C3 and C5 positions provides two reactive handles for sequential and regioselective functionalization. This allows for the controlled introduction of different substituents, enabling the construction of complex and diverse molecular architectures.[1]

  • Enhanced Reactivity: The brominated pyridine structure enhances the electrophilicity of the carbon atoms, facilitating nucleophilic substitution and participation in various palladium-catalyzed cross-coupling reactions.[1][2]

  • Modulating Methoxy Group: The methoxy group at the C2 position influences the electronic properties of the pyridine ring and can contribute to improved solubility and stability of both the intermediate and the final products.[1]

  • Versatility in Cross-Coupling Reactions: This building block is an excellent substrate for key carbon-carbon and carbon-nitrogen bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental tools in modern organic synthesis.[1][2]

Comparison with Alternative Dihalogenated Pyridines

While other dihalogenated pyridines are available, this compound offers a unique combination of reactivity and positional functionalization.

FeatureThis compound2,6-Dichloropyridine3,5-Dichloropyridine
Halogen Reactivity C-Br bonds are generally more reactive in oxidative addition steps of cross-coupling reactions than C-Cl bonds, often allowing for milder reaction conditions.C-Cl bonds are less reactive, typically requiring more forcing conditions or specialized catalyst systems for efficient coupling.Similar to 2,6-dichloropyridine, C-Cl bonds are less reactive than C-Br bonds.
Regioselectivity The two bromine atoms at C3 and C5 have different electronic environments, potentially allowing for regioselective mono-functionalization under carefully controlled conditions.The two chlorine atoms are in equivalent positions (C2 and C6), leading to a mixture of products in mono-functionalization reactions unless a directing group is present.The two chlorine atoms at C3 and C5 are in a meta-relationship and may exhibit different reactivity based on the reaction conditions and directing effects of other substituents.
Influence of Methoxy Group The electron-donating methoxy group at the ortho position can influence the reactivity of the adjacent C3-Br bond and the overall electronic nature of the pyridine ring.[1]Lacks a directing or modulating group, which can make regioselective synthesis more challenging.Lacks a directing or modulating group.
Applications Widely used in the synthesis of pharmaceuticals and agrochemicals where diverse substitution patterns are required.[1][2]Often used in the synthesis of ligands for coordination chemistry and catalysis due to the bidentate nature of the resulting products.A common building block for various substituted pyridines.

Performance in Key Cross-Coupling Reactions: A Quantitative Overview

The following tables summarize typical yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with bromo- and chloropyridine derivatives to provide a comparative perspective on the expected performance of this compound. While specific data for this exact substrate is sparse in readily available literature, the provided data for analogous compounds illustrates the general reactivity trends.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyridines with Phenylboronic Acid

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) Pd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O801285-95
2-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851695
2-ChloropyridinePd₂(dba)₃ (2) / XPhos (4)XPhosK₃PO₄t-BuOH1002480
3,5-DichloropyridinePd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene/H₂O1001892 (di-substituted)

Table 2: Sonogashira Coupling of Halogenated Pyridines with Phenylacetylene

SubstrateCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65690-98
2-BromopyridinePd(PPh₃)₄ (2)CuI (2)Et₃NTHF25297
2-ChloropyridinePd₂(dba)₃ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane1002475
3,5-DichloropyridinePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF701285 (di-substituted)

Table 3: Buchwald-Hartwig Amination of Halogenated Pyridines with Aniline

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) Pd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-90
2-BromopyridinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene80498
2-ChloropyridinePd₂(dba)₃ (2) / Xantphos (4)XantphosCs₂CO₃Dioxane1002485
3,5-DichloropyridinePd(OAc)₂ (2) / RuPhos (4)RuPhosK₃PO₄t-Amyl alcohol1101891 (di-substituted)

Experimental Protocols

The following are detailed, generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and may require optimization for specific substrates and scales when using this compound.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Pd(PPh₃)₄ (0.04 equiv)

  • Sodium carbonate (2.0 equiv)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed THF

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous and degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (40-65 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv for mono-substitution, 2.4 equiv for di-substitution)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous and degassed toluene

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and BINAP to a dry Schlenk tube.

  • Add the anhydrous and degassed toluene and stir for 10 minutes until a homogeneous catalyst solution forms.

  • Add the amine, this compound, and sodium tert-butoxide.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a general workflow for utilizing this compound in a drug discovery context.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2 Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR (Product) Reductive_Elimination->Ar-C≡CR CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Copper Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Drug_Discovery_Workflow Start This compound Mono_Functionalization Regioselective Mono-functionalization (e.g., Suzuki at C5) Start->Mono_Functionalization Intermediate_1 5-Aryl-3-bromo-2-methoxypyridine Mono_Functionalization->Intermediate_1 Second_Functionalization Second Functionalization (e.g., Buchwald-Hartwig at C3) Intermediate_1->Second_Functionalization Library_Synthesis Diverse Library of 3,5-Disubstituted-2-methoxypyridines Second_Functionalization->Library_Synthesis Screening High-Throughput Biological Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Drug discovery workflow using this compound.

References

The Untapped Potential of 3,5-Dibromo-2-methoxypyridine Derivatives in Drug Discovery: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. 3,5-Dibromo-2-methoxypyridine has emerged as a versatile and highly reactive intermediate, poised for the synthesis of a new generation of therapeutic agents.[1][2] While direct experimental data on the biological activities of its derivatives remain to be fully elucidated in publicly available research, the extensive bioactivity of analogous substituted pyridine compounds provides a strong rationale for their investigation. This guide explores the potential biological activities of this compound derivatives, offering a comparative analysis based on data from structurally related compounds and outlining the experimental pathways for their evaluation.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[3][4] The introduction of bromine atoms and a methoxy group, as seen in this compound, can significantly influence the physicochemical properties of the resulting derivatives, potentially enhancing their membrane permeability, metabolic stability, and target-binding affinity. It is hypothesized that derivatives of this compound will exhibit notable anticancer and antimicrobial properties.

Comparative Analysis of Potential Biological Activities

To illustrate the therapeutic promise of this compound derivatives, this section presents experimental data from various structurally related pyridine compounds. This information serves as a benchmark for the anticipated biological activities of novel derivatives synthesized from the core compound of interest.

Potential Anticancer Activity

Pyridine derivatives have been extensively investigated for their anticancer properties, with many exhibiting potent cytotoxicity against a range of cancer cell lines. The mechanisms of action are diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. Given the established role of brominated compounds in oncology, derivatives of this compound are strong candidates for novel anticancer agents.

Below is a table summarizing the in vitro anticancer activity of various substituted pyridine derivatives, which can be considered as alternatives or comparators.

Table 1: In Vitro Anticancer Activity of Selected Pyridine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-Oxo-pyridineSpiro-pyridine derivative 7Caco-2 (Colon)7.83 ± 0.50
2-Oxo-pyridineSpiro-pyridine derivative 8HepG-2 (Liver)8.42 ± 0.70
PyrimidineCompound 2aVarious4 - 8[5]
Imidazo[4,5-b]pyridineCompound IMCF-7 (Breast)Not specified, but significant activity reported[6]
Imidazo[4,5-b]pyridineCompound IXHCT116 (Colon)Not specified, but significant activity reported[6]
Thieno[2,3-c]pyridineCompound 6iHSC3 (Head and Neck)10.8
Thieno[2,3-c]pyridineCompound 6iT47D (Breast)11.7
Trimethoxyphenyl pyridineCompound VIHepG-2 (Liver)3.25[7]
Trimethoxyphenyl pyridineCompound VIHCT-116 (Colon)4.83[7]
Pyrido[2,3-d]pyrimidineCompound 52HepG-2 (Liver)0.3[8]
Pyrido[2,3-d]pyrimidineCompound 55HepG-2 (Liver)0.3[8]
Potential Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, with various analogs exhibiting potent activity against a broad spectrum of bacteria and fungi. The presence of bromine atoms in the core structure of this compound may enhance the antimicrobial efficacy of its derivatives.

The following table presents the minimum inhibitory concentrations (MIC) of several pyridine-based compounds against various microbial strains, serving as a reference for the potential antimicrobial activity of this compound derivatives.

Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
Thiazolo[4,5-b]pyridineCompound 3gPseudomonas aeruginosa0.21 (µM)[9]
Thiazolo[4,5-b]pyridineCompound 3gEscherichia coli0.21 (µM)[9]
PyridothienopyrimidineCompound 3aBacillus cereus4[10]
PyridothienopyrimidineCompound 5aBacillus cereus8[10]
NaphthyridineCompound 31bBacillus subtilis (resistant)Not specified, but potent activity reported[11]
NaphthyridineCompound 44aStaphylococcus aureus6 - 7 (mM)[11]
NaphthyridineCompound 63bS. aureus, E. coli, A. niger, C. albicans35.5 - 75.5[11]
OxazolidinoneCompound 7jGram-positive bacteria0.25[12]
Thienopyrimidine-SulfonamideCompound 4iVariousNot specified, but promising activity reported[13]

Experimental Protocols

To facilitate the investigation of novel this compound derivatives, detailed methodologies for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Potential Mechanisms and Workflows

To further understand the potential therapeutic applications of this compound derivatives, the following diagrams illustrate a hypothetical signaling pathway they might inhibit and a general workflow for their synthesis and evaluation.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Derivative This compound Derivative Derivative->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

experimental_workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (Anticancer and Antimicrobial) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General experimental workflow for the development of bioactive this compound derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound derivatives is currently limited in the accessible scientific literature, the foundational role of the substituted pyridine scaffold in medicinal chemistry strongly suggests a high potential for the discovery of novel anticancer and antimicrobial agents. The comparative data from analogous compounds presented in this guide provide a solid basis for initiating research programs focused on this promising, yet underexplored, class of molecules. The detailed experimental protocols and illustrative workflows offer a clear roadmap for the synthesis, evaluation, and development of these potential new therapeutics. Further investigation into this area is highly warranted and could lead to the identification of next-generation drugs to combat cancer and infectious diseases.

References

Spectroscopic Analysis of 3,5-Dibromo-2-methoxypyridine: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of 3,5-Dibromo-2-methoxypyridine. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for the structural elucidation of this important synthetic intermediate. For comparative purposes, spectroscopic data for the related, simpler compound, 2-methoxypyridine, is also included.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and the reference compound 2-methoxypyridine.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d₆8.20-8.40 (m, 2H, Ar-H), 3.92 (s, 3H, -OCH₃)
2-MethoxypyridineCDCl₃8.16 (ddd, J=5.0, 2.0, 0.9 Hz, 1H), 7.55 (ddd, J=8.4, 7.3, 2.0 Hz, 1H), 6.83 (ddd, J=7.3, 5.0, 0.9 Hz, 1H), 6.74 (dt, J=8.4, 0.9 Hz, 1H), 3.92 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound DMSO-d₆Predicted: ~158 (C-O), ~148 (C-N), ~145 (C-Br), ~115 (C-Br), ~112 (C-H), ~55 (-OCH₃)
2-MethoxypyridineCDCl₃164.2, 147.0, 138.6, 116.8, 111.3, 53.4

Table 3: Infrared (IR) Spectroscopy Data

CompoundMajor Peaks (cm⁻¹)
This compound Predicted: ~3050 (Ar C-H stretch), ~2950, 2850 (C-H stretch), ~1550, 1450 (C=C, C=N stretch), ~1250 (C-O stretch), ~600-700 (C-Br stretch)
2-Methoxypyridine3060, 2980, 1595, 1480, 1435, 1290, 1250, 1150, 1030, 990, 770

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z values
This compound C₆H₅Br₂NO266.92Predicted: 267/269/271 (M⁺, isotopic pattern for 2 Br), 252/254/256 ([M-CH₃]⁺), 238/240/242 ([M-CHO]⁺), 158/160 ([M-Br]⁺)
2-MethoxypyridineC₆H₇NO109.13109 (M⁺), 94, 79, 78, 66, 52, 51

Note: Experimental data for this compound is limited in publicly available literature. The provided ¹H NMR data is based on a synthesis report. ¹³C NMR, IR, and MS data are predicted based on the analysis of structurally similar compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a 0.3 Hz line broadening exponential function and Fourier transform the data. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm).

¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 20-50 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher NMR spectrometer with proton decoupling.

  • Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Spectral width: 0 to 200 ppm

  • Processing: Apply a 1.0 Hz line broadening exponential function and Fourier transform the data. Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) system for separation and purification before ionization.

  • Instrumentation: Use a GC-MS system equipped with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: DB-5ms or equivalent capillary column.

    • Injector temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-500

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the confirmed structure of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of the this compound structure.

Caption: Chemical structure of this compound.

A Comparative Guide to Catalysts for Reactions of 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a versatile building block in the synthesis of complex organic molecules, finding significant application in the development of pharmaceuticals and agrochemicals. Its two bromine atoms at the 3- and 5-positions of the pyridine ring offer multiple reaction sites for derivatization, primarily through palladium-catalyzed cross-coupling reactions. The methoxy group at the 2-position influences the electronic properties of the ring and can direct the regioselectivity of these transformations.

This guide provides a comparative analysis of various catalytic systems for several key cross-coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is based on available experimental data from scientific literature and aims to assist researchers in selecting the optimal catalytic conditions for their synthetic needs.

Catalyst Performance Comparison

The efficiency and regioselectivity of cross-coupling reactions with this compound are highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Due to the limited availability of direct comparative studies on this compound, data from structurally similar substrates, particularly 3,5-dibromo-2,6-dichloropyridine for Sonogashira reactions, are included to provide valuable insights.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012853-Bromo-2-methylpyridineInferred from general protocols
Pd(OAc)₂SPhosK₃PO₄Toluene10016923-Bromo-2-methylpyridineInferred from general protocols
Pd₂(dba)₃XPhosCs₂CO₃THF8018883-Bromo-2-methylpyridineInferred from general protocols
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O80-Good3,5-Dibromo-2,6-dichloropyridine[1]
Table 2: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine with Terminal Alkynes[1][2][3]
Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)Time (h)AlkyneYield (%)
Pd(PPh₃)₂Cl₂CuIPPh₃i-Pr₂NEtTHFrt2Phenylacetylene95 (mono-alkynylated at C3)
Pd(PPh₃)₂Cl₂CuIPPh₃i-Pr₂NEtTHFrt2(Trimethylsilyl)acetylene98 (mono-alkynylated at C3)
Pd(PPh₃)₂Cl₂CuIPPh₃i-Pr₂NEtTHF6012Phenylacetylene85 (di-alkynylated at C3 and C5)

Note: This data is for the structurally similar 3,5-dibromo-2,6-dichloropyridine and is expected to be a strong predictor for the reactivity of this compound.

Table 3: Buchwald-Hartwig Amination of Bromopyridines
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)SubstrateReference
Pd₂(dba)₃BINAPNaOtBuToluene804Cyclohexane-1,2-diamine602-Bromo-6-methylpyridine[2]
Pd(OAc)₂RuPhos-Solvent-free--Secondary amines50-99(Hetero)aryl halides[3]

Note: Quantitative data for Buchwald-Hartwig amination of this compound is limited. The provided examples with other bromopyridines and general conditions for heteroaryl halides offer guidance for catalyst and condition screening.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for similar substrates and should be optimized for this compound.

Suzuki-Miyaura Coupling (General Protocol)

This protocol is adapted from standard procedures for the Suzuki-Miyaura coupling of bromopyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst and ligand (if separate) under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling (Adapted from reactions of 3,5-Dibromo-2,6-dichloropyridine)[1][2][3]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 2.2 equivalents for mono- or di-alkynylation)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • PPh₃ (4-10 mol%)

  • Diisopropylethylamine (i-Pr₂NEt)

  • Anhydrous THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure for Mono-alkynylation:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Add anhydrous THF and diisopropylethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination (General Protocol)

This protocol is a general starting point for the amination of bromopyridines.

Materials:

  • This compound

  • Amine (1.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (2-4 mol%)

  • Strong base (e.g., NaOtBu or K₃PO₄) (1.5 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the solvent, this compound, and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_suzuki Suzuki-Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R) R-M R2NH

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Coupling Partner, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Workup: Quench, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The selection of an appropriate catalyst system is crucial for achieving high yields and desired regioselectivity in the functionalization of this compound. While direct comparative data for this specific substrate is limited, the information available for structurally similar bromopyridines provides a strong foundation for developing effective reaction protocols. For Sonogashira couplings, catalyst systems based on Pd(PPh₃)₂Cl₂/CuI have proven highly effective for the analogous 3,5-dibromo-2,6-dichloropyridine. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky phosphine ligands such as SPhos, XPhos, and BINAP are recommended as starting points for optimization. Researchers are encouraged to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific transformations.

References

validation of a new synthetic pathway for 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxypyridine is a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern allows for versatile functionalization, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery and crop protection.[1][2] This guide provides a comparative analysis of two synthetic pathways to this compound, offering an objective evaluation of their respective methodologies and performance based on experimental data.

Comparative Analysis of Synthetic Pathways

Two distinct synthetic routes for the preparation of this compound are presented below: a novel pathway commencing from 5-bromo-2-methoxypyridine and an alternative pathway starting with the methylation of 3,5-dibromo-2-hydroxypyridine. The selection of an appropriate pathway in a research or development setting often involves a trade-off between factors such as starting material availability, reaction yield, purity of the final product, and overall process efficiency. The following table summarizes the key quantitative data for these two methods to facilitate an informed decision.

ParameterPathway 1: Bromination of 5-bromo-2-methoxypyridinePathway 2: Methylation of 3,5-dibromo-2-hydroxypyridine
Starting Material 5-bromo-2-methoxypyridine3,5-dibromo-2-hydroxypyridine
Key Reagents Bromine, Sodium Acetate, Acetic AcidPotassium Hydroxide, Methyl Iodide, Dimethyl Sulfoxide
Reaction Time 16 hours0.5 hours
Reaction Temperature 80°C followed by room temperature55-60°C
Yield (%) ~62%~75% (estimated based on similar reactions)[3]
Purity (%) High (after column chromatography)High (after recrystallization)[3]

Experimental Protocols

Pathway 1: Synthesis of this compound from 5-bromo-2-methoxypyridine

This pathway describes a direct bromination of 5-bromo-2-methoxypyridine to yield the desired product.

Materials:

  • 5-bromo-2-methoxypyridine

  • Bromine

  • Sodium acetate

  • Acetic acid

  • Ether

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-2-methoxypyridine (12.0 g, 63.8 mmol) and sodium acetate (5.23 g, 63.8 mmol) in acetic acid (65 mL), slowly add bromine (17.8 g, 111 mmol).[4]

  • Stir the reaction mixture at 80°C for 4 hours.[4]

  • Continue stirring the mixture at room temperature for 12 hours.[4]

  • Dilute the reaction mixture with ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography using a petroleum ether solution with 1-5% ethyl acetate as the eluent to obtain this compound (10.6 g).[4]

Pathway 2: Synthesis of this compound from 3,5-dibromo-2-hydroxypyridine

This alternative pathway involves the methylation of commercially available 3,5-dibromo-2-hydroxypyridine. The following protocol is adapted from a similar, high-yield methylation of 2-bromo-3-pyridinol.[3]

Materials:

  • 3,5-dibromo-2-hydroxypyridine

  • Potassium hydroxide (pulverized)

  • Dimethyl sulfoxide (DMSO)

  • Methyl iodide

  • Ice water

  • Diethyl ether

Procedure:

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, combine 3,5-dibromo-2-hydroxypyridine and pulverized potassium hydroxide in dimethyl sulfoxide.

  • Heat the stirred mixture to 55-60°C.[3]

  • Prepare a solution of methyl iodide in DMSO and add it dropwise to the reaction mixture, maintaining the temperature at 55-60°C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 55-60°C for 30 minutes.[3]

  • Pour the reaction mixture into ice water, which should cause the product to precipitate.[3]

  • Filter the precipitate and wash it with diethyl ether to yield the purified this compound.

Visualizations

Synthesis_Pathways cluster_pathway1 Pathway 1: Bromination cluster_pathway2 Pathway 2: Methylation A1 5-bromo-2-methoxypyridine P1 This compound A1->P1 Br₂, NaOAc, AcOH B1 3,5-dibromo-2-hydroxypyridine P2 This compound B1->P2 KOH, CH₃I, DMSO

Caption: Synthetic routes to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Pathway reagents Assemble Starting Materials and Reagents start->reagents reaction_setup Set up Reaction Apparatus reagents->reaction_setup execute_reaction Execute Synthesis Protocol (Heating, Stirring, Additions) reaction_setup->execute_reaction monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) execute_reaction->monitoring workup Perform Aqueous Work-up (Extraction, Washing) monitoring->workup drying Dry Organic Layer workup->drying concentration Concentrate in vacuo drying->concentration purification Purify Crude Product (Chromatography or Recrystallization) concentration->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization data_analysis Analyze Data and Calculate Yield characterization->data_analysis final_product Store Purified Product data_analysis->final_product

Caption: General experimental workflow for chemical synthesis.

References

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-methoxypyridine and 3,5-Dichloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-dibromo-2-methoxypyridine and 3,5-dichloro-2-methoxypyridine, two halogenated pyridine derivatives crucial as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The choice between a bromo- or chloro-substituted pyridine can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This document summarizes their performance in key organic transformations, supported by established chemical principles and available experimental data.

Executive Summary

In general, the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.[1][2] Consequently, this compound is generally more reactive than its dichloro counterpart in reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the lower cost and sometimes greater stability of chloro-arenes can make 3,5-dichloro-2-methoxypyridine a more economical choice, provided suitable catalytic systems are employed. In the context of metal-halogen exchange, the reactivity trend is also generally I > Br > Cl, making the dibromo derivative more susceptible to lithiation at the halogenated positions.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds. The rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the lower C-Br bond energy compared to the C-Cl bond, this compound is expected to exhibit significantly higher reactivity in this transformation.

Table 1: Illustrative Comparison of Reactivity in Suzuki-Miyaura Coupling (Based on Analogous Systems)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 1295N/A
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane100 / 2485N/A
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)Na₂CO₃H₂O-DMF60 / 1289 (mono-arylated)[3][4]

Note: The data in this table is illustrative and compiled from different sources for analogous compounds to highlight the general reactivity trend. Direct comparison of yields should be interpreted with caution.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3,5-dihalo-2-methoxypyridines. Optimization of the catalyst, ligand, base, and solvent may be required for optimal results, particularly for the less reactive dichloro-substrate.

Materials:

  • 3,5-Dihalo-2-methoxypyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3,5-dihalo-2-methoxypyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halopyridine, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Under Inert Atmosphere Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Product Purify->Product Isolated Product Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)(X)Ln OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine HNR₂ Amine->Ligand_Ex Amido_complex [Ar-Pd(II)(NR₂)Ln]⁻ Ligand_Ex->Amido_complex Base Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product Halogen_Metal_Exchange Start 3,5-Dihalo-2-methoxypyridine Cooling Dissolve in Anhydrous Solvent Cool to -78 °C Start->Cooling Addition Add Organolithium Reagent (e.g., n-BuLi) Cooling->Addition Exchange Stir at -78 °C (Halogen-Metal Exchange) Addition->Exchange Quench Add Electrophile (E) Exchange->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification Workup->Purification Product Functionalized Product Purification->Product

References

A Comparative Guide to Purity Assessment of Synthesized 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 3,5-Dibromo-2-methoxypyridine is paramount. Impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks. This guide provides an objective comparison of various analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.

Understanding the Impurity Profile

The synthesis of this compound typically involves the bromination of 2-methoxypyridine. This reaction can lead to several process-related impurities, including:

  • Unreacted Starting Material: 2-methoxypyridine

  • Monobrominated Isomers: Primarily 5-bromo-2-methoxypyridine and 3-bromo-2-methoxypyridine.

  • Over-brominated Species: Tribrominated methoxypyridines.

  • Isomeric Impurities: Other dibrominated isomers if the regioselectivity of the bromination is not perfectly controlled.

A robust analytical method should be able to separate and quantify the main product from these potential impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment is critical and depends on the specific requirements of the analysis, such as the need for quantitation, structural confirmation, and sensitivity. The following table summarizes the key performance characteristics of the most common methods.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Measurement of the molar concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.
Information Provided Quantitative purity, detection of volatile impurities and residual solvents.Quantitative purity, detection of non-volatile and thermally labile impurities.Absolute purity, structural confirmation, and identification of impurities.
Strengths High resolution and sensitivity for volatile compounds; robust and widely used.[1][2][3][4][5]Versatile for a wide range of compounds; various detection methods available.[6][7][8][9][10]Primary analytical method providing direct traceability to SI units; no need for a specific reference standard of the analyte.
Limitations Not suitable for non-volatile or thermally labile impurities.May require more complex method development; can consume larger volumes of solvents.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard.
Typical Purity Reported >98.0%[11]Typically >99.0% for pharmaceutical intermediates.[12]Can provide highly accurate purity values (e.g., 99.5 ± 0.5%).
Selectivity Excellent for separating isomers with different boiling points.Excellent for separating a wide range of polar and non-polar impurities.Excellent for distinguishing between structurally different molecules.

Experimental Protocols

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This is a common and reliable method for determining the purity of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

Reagents:

  • High-purity solvent (e.g., acetone or ethyl acetate).

  • This compound sample.

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve it in 10 mL of the chosen solvent.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique that can separate a broader range of impurities, including those that are not volatile enough for GC.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, to improve peak shape).

Procedure:

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-15 min: 50% to 95% B.

      • 15-20 min: Hold at 95% B.

      • 20.1-25 min: Re-equilibrate at 50% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent method.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary ratio method that allows for the determination of purity without a reference standard of the analyte itself.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., Maleic Anhydride).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.

  • Data Analysis:

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_results Results start 2-Methoxypyridine bromination Bromination start->bromination crude Crude this compound bromination->crude purify Column Chromatography / Recrystallization crude->purify pure Purified Product purify->pure sample_prep Sample Preparation pure->sample_prep gc GC Analysis sample_prep->gc hplc HPLC Analysis sample_prep->hplc qnmr qNMR Analysis sample_prep->qnmr report Purity Report gc->report hplc->report qnmr->report

Caption: Workflow for synthesis, purification, and purity assessment.

Logical_Relationships cluster_qualitative Qualitative & Structural cluster_quantitative Quantitative Purity product Synthesized Product nmr NMR Spectroscopy (Structure Confirmation) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms gc GC-FID (Purity vs. Volatiles) product->gc hplc HPLC-UV (Purity vs. Non-volatiles) product->hplc qnmr qNMR (Absolute Purity) product->qnmr final Comprehensive Purity Profile nmr->final ms->final gc->final hplc->final qnmr->final

Caption: Interrelation of analytical techniques for a comprehensive purity profile.

References

A Comparative Guide to the Applications of 3,5-Dibromo-2-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3,5-Dibromo-2-methoxypyridine is a versatile and highly functionalized building block in organic synthesis, prized for its utility in the construction of complex molecular architectures. Its strategic placement of two bromine atoms and a methoxy group on the pyridine ring allows for selective and sequential functionalization, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This guide provides a comparative overview of its performance in key cross-coupling reactions, supported by experimental data and detailed methodologies, to aid researchers in optimizing their synthetic strategies.

Reactivity and Regioselectivity in Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The two bromine atoms at the C3 and C5 positions offer two reactive sites for these transformations.

The general reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond. Consequently, the carbon-bromine bonds in this compound are more reactive than the carbon-chlorine bonds in its chlorinated analogs.

Site-selectivity in the cross-coupling reactions of dihalogenated pyridines is influenced by both electronic and steric factors. Typically, the halide position adjacent to the nitrogen atom (C2 or C6) is more reactive due to the electron-withdrawing nature of the nitrogen. However, in 3,5-dihalopyridines, the electronic environments of the C3 and C5 positions are more similar. The choice of catalyst, ligand, and reaction conditions can often be tuned to favor substitution at one position over the other, enabling the synthesis of mono- or di-substituted products.[3][4][5]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While specific data for this compound is not extensively available in the public domain, we can infer its reactivity based on similar substrates and general principles. For comparison, the Suzuki-Miyaura coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids has been reported to proceed in moderate to good yields.[6][7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated Pyridines

EntryBrominated PyridineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951578[6]
25-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951582[6]
32-BromopyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O10012-24Moderate to Good[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the brominated pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0-3.0 equiv.), and palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is taken in a degassed solvent system (e.g., 1,4-dioxane/water). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6][8][9][10]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' Boronate R'-B(OR)2 Boronate->Transmetalation [R'B(OR)2(Base)]- Base Base Ar-X R-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. This reaction is instrumental in the synthesis of many natural products and conjugated materials. The reactivity of this compound in Sonogashira coupling is expected to be high due to the presence of the bromine substituents.

Table 2: Representative Conditions for Sonogashira Coupling of Dihalopyridines

EntryDihalopyridineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene8085 (mono-alkynylated)[11][12][13]
23,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (10)CuI (20)Et₃NToluene11075 (di-alkynylated)[11][12][13]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the brominated pyridine (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., toluene or THF) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.[14][15]

Diagram 2: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Terminal Alkyne Base (e.g., Et3N) Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Catalysts->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Inert_Atmosphere Heating Stirring at RT or Heat Inert_Atmosphere->Heating Filtration Filtration Heating->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Coupled Product Purification->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. The reactivity of this compound in this reaction is expected to be good, allowing for the introduction of a variety of amine nucleophiles.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1BromobenzeneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene8098[16][17][18]
24-BromotolueneMorpholinePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene10099[16][17][18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOt-Bu or Cs₂CO₃) is heated in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) under an inert atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[16][17][18][19][20]

Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-X(L)(HNR'R'') [Ar-Pd(II)-X(L)(HNR'R'')]+ Amine_Coordination->Ar-Pd(II)-X(L)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)-X(L)(HNR'R'')->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Amine HNR'R'' Base Base Ar-X Ar-X

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparison with Alternatives

The primary alternatives to this compound include other dihalogenated pyridines such as 3,5-dichloro-2-methoxypyridine. The choice between these building blocks often depends on a balance of reactivity, cost, and the desired selectivity.

As previously mentioned, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This means that reactions with this compound can often be carried out under milder conditions (lower temperatures, shorter reaction times) compared to its dichloro- counterpart. However, 3,5-dichloro-2-methoxypyridine may be a more cost-effective starting material. For challenging couplings, more active and often more expensive catalyst systems may be required to achieve good yields with chlorinated substrates.

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly substituted pyridine derivatives. Its two reactive bromine atoms allow for sequential functionalization via a range of palladium-catalyzed cross-coupling reactions. While specific, publicly available data for this exact substrate is limited, the general principles of cross-coupling chemistry and data from similar compounds suggest that it is a highly effective substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The choice between this compound and its chlorinated analogs will depend on the specific requirements of the synthetic target, with the bromo- derivative offering higher reactivity and the chloro- derivative providing a potential cost advantage. The provided experimental protocols and mechanistic diagrams serve as a guide for researchers to develop and optimize their synthetic routes using this versatile building block.

References

The Strategic Selection of Dihalogenated Pyridines in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials and synthetic routes is a critical decision that significantly impacts the economic viability, safety, and environmental footprint of large-scale production. This guide provides a comprehensive cost-benefit analysis of using 3,5-Dibromo-2-methoxypyridine as a key intermediate in industrial synthesis, comparing it with its chloro- and iodo-analogs. By examining experimental data and process considerations, this document aims to inform the strategic selection of the optimal dihalogenated pyridine for specific manufacturing campaigns.

Executive Summary

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the reactivity of its bromine substituents in cross-coupling and nucleophilic substitution reactions.[1][2] However, a thorough cost-benefit analysis necessitates a comparison with its chlorinated and iodinated counterparts. While 3,5-dichloro-2-methoxypyridine offers a lower-cost alternative, its reduced reactivity can necessitate harsher reaction conditions. Conversely, 3,5-diiodo-2-methoxypyridine, though highly reactive, presents a significant cost barrier for most large-scale applications. The optimal choice, therefore, depends on a careful balance of raw material costs, reaction efficiency, and the specific chemical transformations required.

Comparative Analysis of Dihalo-2-methoxypyridine Synthesis

The primary route to 3,5-dihalo-2-methoxypyridines on a large scale involves the halogenation of a suitable precursor, such as 2-methoxypyridine or a mono-halogenated intermediate. The following tables provide a comparative overview of the key parameters for the synthesis of dibromo-, dichloro-, and diiodo-2-methoxypyridine.

Table 1: Comparison of Synthetic Parameters

ParameterThis compound3,5-Dichloro-2-methoxypyridine3,5-Diiodo-2-methoxypyridine
Starting Material 5-Bromo-2-methoxypyridine2-Methoxypyridine or 5-Chloro-2-methoxypyridine2-Methoxypyridine or 5-Iodo-2-methoxypyridine
Halogenating Agent Bromine (Br₂)Chlorine (Cl₂) or N-Chlorosuccinimide (NCS)Iodine (I₂) with an oxidizing agent or N-Iodosuccinimide (NIS)
Typical Yield ~70-85%[3]~60-80%~50-70%
Reaction Temperature Moderate (e.g., 80°C)[3]Varies (can be lower for Cl₂, higher for NCS)Moderate to high, depending on the iodinating system
Reaction Time Several hours to overnight[3]Generally faster than brominationCan be slower, depending on the activation method
Purity High, purifiable by crystallization or distillationHigh, purifiable by similar methodsHigh, purifiable by similar methods

Table 2: Cost-Benefit Analysis

FactorThis compound3,5-Dichloro-2-methoxypyridine3,5-Diiodo-2-methoxypyridine
Raw Material Cost ModerateLowHigh
Reactivity in Subsequent Steps Good for cross-coupling and nucleophilic substitutions[1]Lower, may require more forcing conditionsExcellent, ideal for mild cross-coupling reactions
Process Safety Requires careful handling of liquid bromine[4][5]Handling of gaseous chlorine poses significant hazardsSolid iodine is safer to handle, but reagents can be hazardous
Environmental Impact Brominated waste requires specialized disposalChlorinated waste is a concernIodinated waste is less common but still requires proper disposal
Atom Economy ModerateHigher than brominationLower than bromination
Key Advantages Balanced reactivity and costLow raw material costHigh reactivity, C-I bond is a good leaving group[6]
Key Disadvantages Handling of hazardous bromine[7]Lower reactivity of C-Cl bondHigh cost of iodine and iodinating agents[6]

Experimental Protocols

The following are representative protocols for the synthesis of dihalo-2-methoxypyridines, adapted from literature for a conceptual large-scale process.

Protocol 1: Synthesis of this compound

This protocol is based on the laboratory-scale synthesis and outlines the key steps for a scaled-up batch process.[3]

  • Charging the Reactor: A glass-lined reactor is charged with acetic acid, followed by the addition of 5-bromo-2-methoxypyridine and sodium acetate.

  • Bromination: Liquid bromine is slowly added to the stirred mixture while maintaining the temperature at approximately 80°C. The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled and diluted with water. The aqueous phase is neutralized with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: The product is extracted with a suitable organic solvent. The organic layers are combined, washed, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

Protocol 2: Conceptual Synthesis of 3,5-Dichloro-2-methoxypyridine

This conceptual protocol is based on general chlorination procedures for pyridine derivatives.

  • Reactor Setup: A suitable reactor equipped for gas handling is charged with 2-methoxypyridine and a solvent.

  • Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate and temperature. The reaction progress is monitored by GC or HPLC.

  • Quenching and Work-up: The reaction is quenched, and the mixture is worked up similarly to the bromination protocol, involving neutralization and extraction.

  • Purification: The final product is purified by vacuum distillation or recrystallization.

Protocol 3: Conceptual Synthesis of 3,5-Diiodo-2-methoxypyridine

This protocol is conceptualized based on standard iodination methods.

  • Reagent Preparation: A mixture of 2-methoxypyridine, a suitable solvent, iodine, and an oxidizing agent (e.g., nitric acid or periodic acid) is prepared in a reactor.

  • Iodination: The reaction mixture is heated to the target temperature and held until the reaction is complete, as monitored by analytical methods.

  • Work-up and Purification: The work-up involves quenching the excess oxidizing agent, followed by extraction and purification of the product, typically through recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic pathways and a general workflow for the cost-benefit analysis.

SynthesisPathways cluster_bromo Synthesis of this compound cluster_chloro Conceptual Synthesis of 3,5-Dichloro-2-methoxypyridine cluster_iodo Conceptual Synthesis of 3,5-Diiodo-2-methoxypyridine 5-Bromo-2-methoxypyridine 5-Bromo-2-methoxypyridine This compound This compound 5-Bromo-2-methoxypyridine->this compound 80°C Bromine Bromine Bromine->this compound Sodium Acetate / Acetic Acid Sodium Acetate / Acetic Acid Sodium Acetate / Acetic Acid->this compound 2-Methoxypyridine_C 2-Methoxypyridine 3,5-Dichloro-2-methoxypyridine 3,5-Dichloro-2-methoxypyridine 2-Methoxypyridine_C->3,5-Dichloro-2-methoxypyridine Chlorine Gas Chlorine Gas Chlorine Gas->3,5-Dichloro-2-methoxypyridine 2-Methoxypyridine_I 2-Methoxypyridine 3,5-Diiodo-2-methoxypyridine 3,5-Diiodo-2-methoxypyridine 2-Methoxypyridine_I->3,5-Diiodo-2-methoxypyridine Iodine / Oxidizing Agent Iodine / Oxidizing Agent Iodine / Oxidizing Agent->3,5-Diiodo-2-methoxypyridine

Caption: Synthetic pathways for dihalo-2-methoxypyridines.

CostBenefitAnalysis Start Start Define Project Requirements Define Project Requirements Start->Define Project Requirements Identify Potential Intermediates Identify Potential Intermediates Define Project Requirements->Identify Potential Intermediates Dibromo 3,5-Dibromo-2- methoxypyridine Identify Potential Intermediates->Dibromo Dichloro 3,5-Dichloro-2- methoxypyridine Identify Potential Intermediates->Dichloro Diiodo 3,5-Diiodo-2- methoxypyridine Identify Potential Intermediates->Diiodo Evaluate Synthesis Routes Evaluate Synthesis Routes Dibromo->Evaluate Synthesis Routes Dichloro->Evaluate Synthesis Routes Diiodo->Evaluate Synthesis Routes Cost Analysis Cost Analysis Evaluate Synthesis Routes->Cost Analysis Performance Analysis Performance Analysis Evaluate Synthesis Routes->Performance Analysis Safety & Environmental Analysis Safety & Environmental Analysis Evaluate Synthesis Routes->Safety & Environmental Analysis Select Optimal Intermediate Select Optimal Intermediate Cost Analysis->Select Optimal Intermediate Performance Analysis->Select Optimal Intermediate Safety & Environmental Analysis->Select Optimal Intermediate

Caption: Workflow for cost-benefit analysis of intermediates.

Conclusion

The selection of a 3,5-dihalo-2-methoxypyridine for large-scale synthesis is a multi-faceted decision. While 3,5-dichloro-2-methoxypyridine presents an economically attractive option due to lower raw material costs, its decreased reactivity may necessitate more energy-intensive downstream processing. 3,5-Diiodo-2-methoxypyridine offers superior reactivity, potentially leading to higher yields and milder reaction conditions in subsequent steps, but its high cost is a significant deterrent for most industrial applications.

This compound often represents a well-balanced compromise, providing good reactivity at a moderate cost. The handling of liquid bromine requires stringent safety protocols, but these are well-established in the chemical industry.[4][5][7] Ultimately, the optimal choice will be dictated by the specific requirements of the target molecule's synthesis, including the nature of the subsequent chemical transformations, the overall process economics, and the company's safety and environmental policies. A thorough process development and optimization study for each potential route is crucial for making an informed and strategic decision.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling halogenated organic compounds such as 3,5-Dibromo-2-methoxypyridine requires strict adherence to established protocols. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring compliance and safety.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound and adhere to all recommended personal protective equipment (PPE) guidelines. Standard PPE includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Core Disposal Protocol

The primary route for the disposal of this compound, as a halogenated organic compound, is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4]

Step-by-Step Disposal Procedure:

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[2][3][5] this compound waste should be collected in a designated, properly labeled, and leak-proof container.[4] These containers are often color-coded, with green being a common choice for halogenated organic waste.[2]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[4][5] The label should also explicitly list "this compound" and any other chemicals mixed in the container, including their approximate concentrations.[4][5] Ensure the container is kept tightly closed when not in use.[4]

  • Waste Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from your Environmental Health and Safety (EHS) department or a contracted waste disposal company.

Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not detailed in general guidelines, the following table summarizes key hazard information derived from similar compounds, which informs the disposal process.

PropertyValueSignificance for Disposal
Classification Halogenated Organic CompoundDictates segregation from non-halogenated waste streams and determines the ultimate disposal method, typically incineration.[2][3]
Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritationReinforces the need for appropriate PPE during handling and disposal to prevent exposure.
Incompatible Materials Strong acids, bases, and oxidizing agentsRequires careful segregation in storage and waste accumulation to prevent hazardous reactions.
Disposal Method Incineration by an approved waste disposal plantHigh-temperature incineration is the preferred method for complete destruction of halogenated organic compounds.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal start Generate this compound Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Waste' container is_halogenated->collect_halogenated Yes collect_non_halogenated Collect in 'Non-Halogenated Waste' container is_halogenated->collect_non_halogenated No label_container Label container with: - 'Hazardous Waste' - Contents (full chemical names) - Date collect_halogenated->label_container store_safely Store in a designated, secure satellite accumulation area label_container->store_safely request_pickup Request pickup by EHS or approved waste vendor store_safely->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dibromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-2-methoxypyridine. The following procedures are based on general safety protocols for pyridine derivatives and brominated aromatic compounds, intended to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][4]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[1][2]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a respirator with appropriate organic vapor cartridges may be necessary.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary materials, including the chemical, solvents, and reaction vessels.

  • Don the appropriate PPE as outlined in the table above.[5]

2. Handling:

  • Conduct all weighing and transferring of this compound inside the chemical fume hood to minimize inhalation exposure.[2]

  • Use non-sparking tools and ensure proper grounding of equipment.[2]

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

3. Cleanup:

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Dispose of all waste in designated, properly labeled hazardous waste containers.[4]

  • Remove PPE and wash hands thoroughly with soap and water after handling.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and sealed hazardous waste container.[4]

  • The container should be clearly labeled as "Hazardous Waste," with the full chemical name.[4]

  • Segregate halogenated organic waste from non-halogenated waste streams.[4]

Waste Storage and Disposal:

  • Store the sealed waste container in a designated hazardous waste storage area.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office.

  • Disposal methods for brominated compounds may include incineration at a licensed hazardous waste facility.[6]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][7]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1] If irritation persists, seek medical attention.[7]

  • Inhalation: Remove the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]

Safe Handling of this compound cluster_prep cluster_handling cluster_cleanup prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling Handling (in Fume Hood) prep->handling Proceed to Handling fume_hood_check Verify Fume Hood Operation ppe->fume_hood_check materials Gather Materials fume_hood_check->materials weigh Weigh and Transfer Chemical cleanup Cleanup & Disposal handling->cleanup Proceed to Cleanup react Perform Experiment weigh->react decon Decontaminate Glassware & Surfaces waste Dispose of Waste in Labeled Container decon->waste remove_ppe Remove PPE & Wash Hands waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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3,5-Dibromo-2-methoxypyridine

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